5-Bromo-2,2-difluoro-1,3-benzodioxole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRHWHHXVXSGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371244 | |
| Record name | 5-bromo-2,2-difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33070-32-5 | |
| Record name | 5-bromo-2,2-difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,2-difluoro-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,2-difluoro-1,3-benzodioxole is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structural features, combining a brominated aromatic ring with a difluoromethylenedioxy bridge, make it a valuable intermediate for introducing these moieties into more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations. The information presented is curated from peer-reviewed literature and patent filings to aid researchers in the efficient and safe synthesis of this compound.
Introduction
The 2,2-difluoro-1,3-benzodioxole (B44384) moiety is a bioisostere of the catechol group, offering improved metabolic stability and altered electronic properties. The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Consequently, the efficient synthesis of this compound is of significant interest to the chemical and pharmaceutical industries. This guide outlines two principal synthetic strategies: a two-step approach involving the synthesis of the benzodioxole core followed by bromination, and a more convergent one-step difluoromethylation of a brominated precursor.
Synthetic Pathways
Two primary synthetic routes have been identified for the preparation of this compound.
Pathway A: Two-Step Synthesis via 2,2-Difluoro-1,3-benzodioxole
This pathway involves the initial synthesis of the core 2,2-difluoro-1,3-benzodioxole ring system, followed by a regioselective bromination at the 5-position.
Pathway B: One-Step Synthesis via Difluoromethylation
This more direct approach involves the reaction of 4-bromocatechol (B119925) with a difluorocarbene source to directly form the target molecule.
An In-depth Technical Guide to 5-Bromo-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,2-difluoro-1,3-benzodioxole is a fluorinated heterocyclic compound that serves as a key building block in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of the electron-withdrawing difluoromethylenedioxy group and the bromine substituent, make it a valuable intermediate in the preparation of a variety of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical and agrochemical industries.
Physicochemical Properties
The physicochemical properties of this compound have been compiled from various sources and are summarized in the tables below for clarity and ease of comparison.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrF₂O₂ | [1][2][3] |
| Molecular Weight | 237.00 g/mol | [2][4][5] |
| CAS Number | 33070-32-5 | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [4][6] |
| Physical State | Liquid | [1][4] |
| Density (Specific Gravity) | 1.74 g/cm³ | [1][4] |
| Boiling Point | 78-79 °C at 20 mmHg | [1] |
| Refractive Index | ~1.50 | [4] |
| Solubility | Miscible with hexane. | [7][8] |
| Melting Point | Not available | [4] |
Spectroscopic Data
While detailed spectral analyses are proprietary to various suppliers, general characteristics have been reported.
| Spectroscopic Technique | Observed Characteristics | Source(s) |
| Gas Chromatography (GC) | Purity typically ≥96-97% | [1][4][9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Conforms to the expected structure. | [9] |
| Raman Spectroscopy | Data available. | [5] |
Experimental Protocols
A key application of this compound is as a reactant in further chemical synthesis. The following is a representative experimental protocol for its preparation, based on the bromination of 2,2-difluoro-1,3-benzodioxole (B44384).
Synthesis of this compound
This protocol is adapted from established bromination methodologies for aromatic compounds.
Materials:
-
2,2-difluoro-1,3-benzodioxole
-
Bromine (Br₂)
-
Anhydrous Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-difluoro-1,3-benzodioxole (1.0 equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 equivalents) to the stirred solution.
-
Bromination: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of bromine (1.1 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield this compound as a colorless liquid.
Visualizations
Synthesis Workflow
The logical flow of the synthesis protocol can be visualized as follows:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Applications in Drug Development and Agrochemicals
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The difluoromethylenedioxy group can influence the pharmacokinetic and pharmacodynamic properties of the final active ingredient, often enhancing metabolic stability and altering lipophilicity.
While specific drug candidates containing this exact moiety are not widely disclosed in the public domain, the benzodioxole core is present in numerous bioactive compounds. The bromo- and difluoro- substitutions on this scaffold provide a unique starting point for the exploration of new chemical space in drug discovery programs. For instance, this intermediate is used to prepare this compound-4-carboxylic acid, a derivative that can be further elaborated into various amides, esters, and other functional groups common in medicinal chemistry.[7]
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its well-defined physicochemical properties and established synthetic routes make it a reliable starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of this compound, intended to support researchers in their synthetic endeavors.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 33070-32-5 | FB149846 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. labproinc.com [labproinc.com]
- 5. This compound | C7H3BrF2O2 | CID 2736271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 33070-32-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to 5-Bromo-2,2-difluoro-1,3-benzodioxole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2,2-difluoro-1,3-benzodioxole, a key fluorinated building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, and provides an experimental protocol for its synthesis. Furthermore, it explores the applications of this compound as a crucial intermediate in the synthesis of bioactive molecules, with a particular focus on its emerging role in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and methodologies to facilitate its use in the laboratory.
Chemical Identity and Structure
This compound is a halogenated heterocyclic compound that has garnered significant interest as a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceutical and agrochemical compounds.[1] Its structure features a benzene (B151609) ring fused to a difluorinated dioxole ring, with a bromine atom substitution on the aromatic ring.
Molecular Formula: C₇H₃BrF₂O₂[2][3]
Molecular Weight: 237.00 g/mol [2][3]
IUPAC Name: this compound[4]
Synonyms: 4-Bromo-1,2-(difluoromethylenedioxy)benzene, 5-Bromo-2,2-difluorobenzodioxole[1]
The presence of the difluoromethylenedioxy group is of particular importance in drug design as it can act as a lipophilic hydrogen bond donor and can influence the metabolic stability and pharmacokinetic profile of a molecule. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Physical State | Liquid | [2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 78-79 °C (20 mmHg) | |
| Density | 1.74 g/cm³ | [2] |
| Refractive Index | 1.50 | [2] |
| Solubility | Miscible with hexane. |
Table 2: Spectral Data
| Technique | Data Description | Reference(s) |
| ¹H NMR | Spectral data is available but specific shifts and coupling constants are not detailed in the public domain. | |
| ¹³C NMR | Spectral data is available but specific shifts are not detailed in the public domain. | |
| ¹⁹F NMR | Spectrum available in public databases. | [4] |
| FTIR | Conforms to structure. | |
| Raman | Spectrum available in public databases. | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 2,2-difluoro-1,3-benzodioxole (B44384). The following protocol is adapted from patented procedures and provides a general workflow for its preparation.
Reaction Scheme:
Caption: General synthesis of this compound.
Materials and Reagents:
-
2,2-difluoro-1,3-benzodioxole
-
Bromine (Br₂)
-
Iron (Fe) powder (catalyst)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and equipment for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, dissolve 2,2-difluoro-1,3-benzodioxole in a suitable inert solvent such as carbon tetrachloride.
-
Add a catalytic amount of iron powder to the solution.
-
From the dropping funnel, add bromine dropwise to the stirred solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Upon completion, cool the reaction mixture and quench by slowly adding a saturated solution of sodium bisulfite to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.
Applications in Drug Discovery and Development
The 1,3-benzodioxole (B145889) moiety is a recognized pharmacophore present in numerous biologically active compounds. The introduction of a difluoromethylenedioxy group, as seen in this compound, offers a modern strategy to enhance the pharmacological properties of lead compounds. This section explores the utility of this building block in the synthesis of potential therapeutic agents.
Role as a Key Intermediate
This compound serves as a versatile precursor for the synthesis of more complex molecules. The bromine atom can be readily transformed into other functional groups or used as a handle for carbon-carbon bond formation through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse substituents on the aromatic ring, enabling the exploration of the structure-activity relationship (SAR) of a given compound series.
One notable application is its use in the preparation of this compound-4-carboxylic acid, another valuable intermediate in organic synthesis.
Workflow for the Synthesis of a Hypothetical Bioactive Molecule
The following diagram illustrates a hypothetical workflow for the utilization of this compound in the synthesis of a potential drug candidate. This workflow highlights the strategic importance of this building block in accessing complex molecular scaffolds.
Caption: A generalized workflow from building block to lead candidate.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique structural features, including the difluoromethylenedioxy group and the reactive bromine handle, provide medicinal chemists with a powerful tool to modulate the properties of new chemical entities. This technical guide has provided essential information on its identity, properties, synthesis, and potential applications, aiming to support researchers in leveraging this compound for the development of the next generation of therapeutics.
References
A Technical Guide to the Spectral Analysis of 5-Bromo-2,2-difluoro-1,3-benzodioxole
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 5-Bromo-2,2-difluoro-1,3-benzodioxole. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data interpretation, experimental protocols, and a logical workflow for spectral analysis.
Compound: this compound CAS Number: 33070-32-5[1] Molecular Formula: C₇H₃BrF₂O₂[2] Structure:
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for this compound are not widely available in public databases, the following tables present predicted ¹H, ¹³C, and ¹⁹F NMR data based on established chemical shift ranges and substituent effects in aromatic compounds.[3][4][5]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~ 7.3 - 7.5 | d | 1H | J(H,H) ≈ 2-3 Hz | H-4 |
| ~ 7.2 - 7.4 | dd | 1H | J(H,H) ≈ 8-9 Hz, J(H,H) ≈ 2-3 Hz | H-6 |
| ~ 7.0 - 7.2 | d | 1H | J(H,H) ≈ 8-9 Hz | H-7 |
Note: The predicted chemical shifts are relative to a standard reference, typically Tetramethylsilane (TMS) at 0 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit seven distinct signals, one for each carbon atom in the molecule. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[4]
| Chemical Shift (δ) ppm | Assignment |
| ~ 148 - 152 | C-7a |
| ~ 145 - 149 | C-3a |
| ~ 125 - 130 | C-6 |
| ~ 120 - 125 | C-4 |
| ~ 115 - 120 | C-5 |
| ~ 110 - 115 | C-7 |
| ~ 128 - 135 (t) | C-2 |
Note: The C-2 carbon is expected to show a triplet multiplicity due to coupling with the two fluorine atoms.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is anticipated to display a single signal for the two equivalent fluorine atoms of the difluoromethyl group. The chemical shift range for -CF₂- groups is typically between +80 to +140 ppm relative to CFCl₃.[6][7]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ +80 to +140 | s | -CF₂- |
Note: The chemical shift is referenced against trichlorofluoromethane (B166822) (CFCl₃) at 0 ppm.[6] A singlet is predicted as there are no adjacent fluorine or hydrogen atoms to cause splitting.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the aromatic ring, ether linkages, and carbon-halogen bonds. IR spectra for this compound have been recorded using a Bruker Tensor 27 FT-IR instrument with both Neat and ATR-Neat techniques.[8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1585 | Medium-Strong | Aromatic C=C ring stretch |
| 1500 - 1400 | Medium-Strong | Aromatic C=C ring stretch |
| 1300 - 1200 | Strong | Aryl-O stretch (asymmetric) |
| 1100 - 1000 | Strong | Aryl-O stretch (symmetric) |
| 1200 - 1000 | Strong | C-F stretch |
| 700 - 500 | Medium | C-Br stretch |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for compounds such as this compound.
NMR Data Acquisition
-
Sample Preparation : Dissolve 5-25 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[9] For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio.[9]
-
Instrumentation : Place the NMR tube into the spectrometer's probe.[9]
-
Locking and Shimming : The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through a process called shimming.[9]
-
Data Acquisition :
-
¹H NMR : A standard one-pulse experiment is typically run. Key parameters include the number of scans, acquisition time, and relaxation delay.[9]
-
¹³C NMR : A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon.
-
¹⁹F NMR : A one-pulse experiment, often with proton decoupling, is used.
-
-
Data Processing : The acquired Free Induction Decay (FID) signal is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the appropriate standard.[9]
Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
ATR-FTIR is a convenient method for obtaining IR spectra of liquid and solid samples with minimal preparation.
-
Background Spectrum : Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and environment.
-
Sample Application : Place a small drop of the liquid sample directly onto the ATR crystal.[10]
-
Sample Analysis : Initiate the scan. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. An evanescent wave penetrates a few microns into the sample, where absorption occurs.[11]
-
Data Acquisition : The instrument's detector measures the reflected light, and a Fourier Transform is applied to generate the IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).[9]
-
Cleaning : After the measurement, the crystal should be wiped clean with a suitable solvent (e.g., isopropanol) and a soft tissue.[10]
Visualization of Spectral Analysis Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.
Figure 2. Workflow for spectral analysis of this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. This compound | C7H3BrF2O2 | CID 2736271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
Commercial Availability and Synthetic Utility of 5-Bromo-2,2-difluoro-1,3-benzodioxole: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, 5-Bromo-2,2-difluoro-1,3-benzodioxole (CAS No. 33070-32-5) represents a key fluorinated building block for the synthesis of complex organic molecules. Its unique electronic properties and synthetic versatility make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a plausible synthetic route, and a detailed experimental protocol for a common cross-coupling application.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers. Purity levels are typically around 97%, and it is commonly sold in quantities ranging from grams to kilograms. Researchers should note that pricing can vary significantly between suppliers and is subject to change. It is advisable to request quotes for larger quantities.
| Supplier | Product Code | Purity | Available Quantities |
| Thermo Scientific Chemicals | B23661 | 97% | 5 g, 25 g[1][2] |
| Biosynth | FB149846 | - | Inquiry for quote |
| Lab Pro Inc. | B3781-5G | Min. 97.0% (GC) | 5 g[3] |
| Sigma-Aldrich | AldrichCPR | - | Inquiry for quote[4] |
| TCI America | B3781 | >97.0% (GC) | 5 g, 25 g |
| Fluorochem | F045036 | 96% | 10 g, 25 g[5] |
| Oakwood Chemical | 045036 | - | 1 g, 5 g, 25 g[6] |
| Manchester Organics | - | - | Inquiry for bulk quote[7] |
| Hangzhou LZ Chemical Co., Ltd. | LZ-0221 | 98% | 1 kg |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₃BrF₂O₂[8] |
| Molecular Weight | 237.00 g/mol [8] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 78-79 °C (20 mmHg)[9] |
| Density | 1.74 g/cm³[3] |
| Refractive Index | 1.4967 (20 °C)[9] |
| Solubility | Miscible with hexane[9] |
Synthesis of this compound
Experimental Protocols
The synthetic utility of this compound is primarily as a building block in cross-coupling reactions to form more complex molecules. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling makes it an important tool for researchers. The information provided in this guide serves as a foundational resource for the procurement and application of this versatile chemical intermediate. Researchers are encouraged to consult the safety data sheet (SDS) from their respective suppliers before handling this compound.
References
- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. B23661.14 [thermofisher.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound [oakwoodchemical.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. This compound | 33070-32-5 | FB149846 [biosynth.com]
- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Reactivity of the C-Br Bond in 5-Bromo-2,2-difluoro-1,3-benzodioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
5-Bromo-2,2-difluoro-1,3-benzodioxole is a key synthetic intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a brominated aromatic ring fused to a difluoromethylenedioxy group, offers a versatile platform for molecular elaboration. The carbon-bromine (C-Br) bond at the 5-position is the primary site of reactivity, enabling a wide range of transformations.
The electron-withdrawing nature of the 2,2-difluoro-1,3-benzodioxole (B44384) moiety influences the reactivity of the C-Br bond, making it an excellent substrate for various metal-catalyzed cross-coupling reactions and metal-halogen exchange processes. This guide provides an in-depth overview of the key reactions involving the C-Br bond of this molecule, complete with representative experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or its ester.[1][2] This reaction is known for its mild conditions and high functional group tolerance.[3]
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// Edge Labels subgraph { rank = same; in1; OxAdd; edge [style=invis]; in1 -> OxAdd; } subgraph { rank = same; in2; Transmetal; edge [style=invis]; in2 -> Transmetal; } subgraph { rank = same; in3; RedElim; edge [style=invis]; in3 -> RedElim; }
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// Set Graph Width graph [size="7.6,4", ratio=fill]; } end_dot Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling Note: These are general conditions for aryl bromides and may require optimization for this compound.[1][4][5]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene (B28343)/EtOH/H₂O | 80 | >90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | Dioxane | 90 | ~95 |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dimethoxyethane | 80 | 85-95 |
| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dimethoxyethane | 80 | ~92 |
Experimental Protocol: Suzuki-Miyaura Coupling The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[4]
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%), and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous dimethoxyethane (DME) via syringe (approx. 0.1 M concentration relative to the aryl bromide).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[6][7] This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals.[8][9] The success of the reaction heavily relies on the choice of a bulky, electron-rich phosphine (B1218219) ligand.[8]
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// Edges Pd0 -> OxAdd [label=" + Ar-Br", arrowhead=vee]; OxAdd -> PdII_complex [style=invis]; PdII_complex -> AmineCoord [label=" + HNR'R''", arrowhead=vee]; AmineCoord -> Amido_complex [style=invis]; Amido_complex -> Deprotonation [arrowhead=vee]; Deprotonation -> Pd_Amido [style=invis]; Pd_Amido -> RedElim [arrowhead=vee]; RedElim -> Product [style=invis]; RedElim -> Pd0 [style=invis];
// Create cycle Pd0 -> PdII_complex [dir=back, arrowhead=none, constraint=false]; PdII_complex -> Amido_complex [dir=back, arrowhead=none, constraint=false]; Amido_complex -> Pd_Amido [dir=back, arrowhead=none, constraint=false]; Pd_Amido -> Product [dir=back, arrowhead=none, constraint=false]; Product -> Pd0 [label=" ", dir=back, arrowhead=vee, constraint=false];
// Place labels correctly edge [style=invis, label=""]; OxAdd -> PdII_complex; AmineCoord -> Amido_complex; Deprotonation -> Pd_Amido; RedElim -> Product; RedElim -> Pd0;
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// Set Graph Width graph [size="7.6,4", ratio=fill]; } end_dot Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Table 2: Representative Conditions for Buchwald-Hartwig Amination Note: These are general conditions for aryl bromides and require careful selection of ligand and base.[8][10]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2) | Toluene | 100 | >90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | >95 |
| Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu (1.5) | Dioxane | 80 | >90 |
| N-Methylaniline | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ (2) | t-BuOH | 110 | 85-95 |
Experimental Protocol: Buchwald-Hartwig Amination The following is a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a secondary amine.[10]
-
To a dry Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3 mol%), and sodium tert-butoxide (NaOt-Bu) (1.4 eq.).
-
Seal the tube, then evacuate and backfill with an inert gas (Argon).
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Add anhydrous toluene or dioxane via syringe (approx. 0.2 M concentration).
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira and Heck Couplings
The C-Br bond also readily participates in other important palladium-catalyzed reactions.
-
Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne, a valuable structure in materials science and medicinal chemistry.[11][12][13] The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11]
-
Heck Reaction : This reaction forms a C-C bond by coupling the aryl bromide with an alkene, usually an electron-deficient one like an acrylate (B77674) or styrene.[14][15][16] It is a powerful method for the vinylation of aryl rings.[17]
Organometallic Transformations
Beyond palladium catalysis, the C-Br bond can be converted into highly reactive organometallic species, which can then be trapped with various electrophiles.
Lithium-Halogen Exchange and Borylation
Treatment of this compound with a strong organolithium base (e.g., n-BuLi or s-BuLi) at low temperatures (-78 °C) can induce a lithium-halogen exchange. This generates a potent aryllithium nucleophile. This intermediate is highly reactive and can be quenched with various electrophiles. A particularly useful application is the lithiation-borylation sequence, where the aryllithium is trapped with a boronic ester (e.g., triisopropyl borate (B1201080) or pinacolborane) to form a new boronic ester.[18][19][20] This product can then be used in subsequent Suzuki-Miyaura couplings.
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// Set Graph Width graph [size="7.6,5", ratio=auto]; } end_dot Caption: General workflow for the lithiation-borylation sequence.
Experimental Protocol: Lithiation-Borylation The following is a general procedure for the formation of an aryl boronic ester via lithium-halogen exchange.[21]
-
Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
In a separate flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting boronic ester, often through chromatography or crystallization.
Grignard Reagent Formation
The corresponding Grignard reagent, (5-(2,2-difluoro-1,3-benzodioxolyl))magnesium bromide, can be formed by reacting the aryl bromide with magnesium metal in an ethereal solvent like THF or diethyl ether.[22][23] While sometimes challenging to initiate, this provides an alternative powerful nucleophile for reaction with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles. The use of activators like iodine or 1,2-dibromoethane (B42909) can be beneficial for initiating the reaction.[23]
Conclusion
The C-Br bond of this compound serves as a versatile and reliable functional handle for a host of high-value chemical transformations. Its reactivity is well-suited for modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Furthermore, its ability to undergo metal-halogen exchange to form potent organolithium and Grignard reagents opens up a vast chemical space for the synthesis of complex molecules. The protocols and data presented in this guide provide a robust framework for researchers to effectively utilize this important building block in pharmaceutical and materials science applications.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 21. bristol.ac.uk [bristol.ac.uk]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. m.youtube.com [m.youtube.com]
The Strategic Application of 5-Bromo-2,2-difluoro-1,3-benzodioxole in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,2-difluoro-1,3-benzodioxole is a fluorinated building block of significant interest in contemporary medicinal chemistry. Its utility stems from the unique combination of the 2,2-difluoro-1,3-benzodioxole (B44384) core and a strategically placed bromine atom, which serves as a versatile handle for synthetic diversification. The difluoromethylenedioxy group is a bioisostere of other functionalities and is recognized for its ability to enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. This technical guide explores the potential applications of this compound in drug discovery, with a focus on its role in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a clinically validated target for the treatment of cystic fibrosis.
The 2,2-Difluoro-1,3-benzodioxole Moiety: A Privileged Scaffold
The 2,2-difluoro-1,3-benzodioxole scaffold is a key component in several advanced therapeutic agents. The incorporation of the difluoro group offers several advantages over the non-fluorinated analogue, including:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, reducing the rate of drug metabolism and prolonging its half-life.
-
Modulation of Physicochemical Properties: The electronegativity of the fluorine atoms can influence the acidity of neighboring protons and the overall electronic distribution of the molecule, which can be fine-tuned to optimize target engagement.
-
Improved Binding Affinity: The unique electronic and steric properties of the difluoromethylenedioxy group can lead to more favorable interactions with biological targets.
A prime example of the successful application of this scaffold is in the development of CFTR modulators. The cystic fibrosis drug Tezacaftor (VX-661) features the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxamide moiety, which has been shown to be crucial for its corrective action on the misfolded F508del-CFTR protein.
Synthetic Utility of this compound
The bromine atom at the 5-position of the benzodioxole ring provides a reactive site for a wide array of powerful cross-coupling reactions, enabling the introduction of diverse chemical functionalities. This versatility makes this compound an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery. The bromine atom of this compound is an excellent substrate for several of these transformations.
1. Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds between the benzodioxole core and various aryl, heteroaryl, or alkyl groups via coupling with a boronic acid or ester. This is a highly robust and functional group tolerant reaction, making it ideal for late-stage diversification.
2. Sonogashira Coupling: This reaction enables the introduction of alkyne moieties, which can serve as versatile intermediates for further transformations or as key structural elements in their own right.
3. Heck Reaction: The Heck reaction allows for the formation of carbon-carbon bonds with alkenes, providing access to substituted styrenyl and other vinyl derivatives.
4. Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines and related compounds.
Quantitative Data
While specific biological data for compounds synthesized directly from this compound is not extensively available in the public domain, the biological activity of closely related molecules, such as the CFTR corrector Tezacaftor, underscores the potential of this scaffold. The key intermediate for Tezacaftor, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, is a direct analogue of what could be synthesized from the title compound.
| Compound/Intermediate | Target | Activity |
| Tezacaftor (VX-661) | F508del-CFTR | Corrector |
| 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid | Precursor to CFTR modulators | N/A |
Experimental Protocols
The following are generalized protocols for key palladium-catalyzed cross-coupling reactions that can be applied to this compound. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling of this compound with a Boronic Acid
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate the flask and backfill with an inert gas.
-
Add the anhydrous solvent, the terminal alkyne, and the base.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
CFTR Protein Processing and Correction
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a misfolded and non-functional CFTR protein. The most common mutation, F508del, results in the protein being retained in the endoplasmic reticulum (ER) and targeted for degradation. CFTR correctors, such as Tezacaftor, are small molecules that can rescue the trafficking of the F508del-CFTR protein to the cell surface, thereby restoring its function as a chloride ion channel.
Caption: Mechanism of action of a CFTR corrector.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a key transformation for functionalizing this compound.
Caption: Suzuki-Miyaura coupling experimental workflow.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry. Its potential is prominently highlighted by the success of the 2,2-difluoro-1,3-benzodioxole moiety in the FDA-approved drug Tezacaftor for the treatment of cystic fibrosis. The presence of the bromine atom provides a convenient and efficient handle for a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around this privileged scaffold, facilitating the generation of novel drug candidates with potentially improved pharmacological properties. As the demand for metabolically robust and highly specific therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
Technical Guide: Preliminary Stability and Solubility Studies of 5-Bromo-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,2-difluoro-1,3-benzodioxole is a fluorinated organic compound with potential applications in the pharmaceutical and agrochemical industries as a key intermediate. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for successful process development, formulation, and ensuring the quality and efficacy of the final product. This technical guide provides a comprehensive overview of the recommended preliminary studies to characterize the solubility and stability profiles of this compound. The experimental protocols outlined herein are based on established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information serves as a foundation for designing the subsequent solubility and stability studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrF₂O₂ |
| Molecular Weight | 237.00 g/mol |
| CAS Number | 33070-32-5 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 78-79 °C |
| Density | 1.74 g/cm³ |
Preliminary Solubility Studies
The solubility of an active pharmaceutical ingredient (API) or intermediate in various solvents is a critical parameter that influences its purification, formulation, and bioavailability. The following section details a proposed workflow and experimental protocol for determining the solubility of this compound.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of the compound is depicted in the diagram below.
Caption: Workflow for Preliminary Solubility Assessment.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a variety of aqueous and organic solvents at different temperatures.
Materials:
-
This compound
-
Selection of solvents (e.g., Water, pH 1.2 HCl, pH 7.4 PBS, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow undissolved material to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or GC-MS method.
-
Repeat the experiment at different temperatures (e.g., 4°C and 40°C) to assess the temperature dependency of solubility.
Data Presentation: Hypothetical Solubility Data
The results of the solubility studies should be presented in a clear and concise tabular format.
Table 2: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility Classification |
| Water | 25 | < 0.1 | Practically Insoluble |
| 0.1 N HCl (pH 1.2) | 25 | < 0.1 | Practically Insoluble |
| pH 7.4 PBS | 25 | < 0.1 | Practically Insoluble |
| Methanol | 25 | > 100 | Freely Soluble |
| Ethanol | 25 | > 100 | Freely Soluble |
| Acetonitrile | 25 | > 100 | Freely Soluble |
| Dichloromethane | 25 | > 100 | Freely Soluble |
| Toluene | 25 | > 100 | Freely Soluble |
Preliminary Stability Studies (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[1][2]
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a systematic approach to conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols for Forced Degradation
A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradation products that may not be relevant to formal stability studies.[1][2]
4.2.1 Hydrolytic Degradation
Objective: To assess the stability of the compound in aqueous solutions at different pH values.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 N HCl to a final concentration of approximately 1 mg/mL. Store the solution at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Prepare a similar solution using 0.1 N NaOH. Store under the same temperature conditions.
-
Neutral Hydrolysis: Prepare a solution using purified water and store at the same temperature.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
4.2.2 Oxidative Degradation
Objective: To evaluate the susceptibility of the compound to oxidation.
Procedure:
-
Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[3]
-
Store the solution at room temperature.
-
Monitor the reaction at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analyze the samples by HPLC.
4.2.3 Photolytic Degradation
Objective: To determine the effect of light exposure on the stability of the compound.
Procedure:
-
Expose a solution of the compound, as well as the compound in its solid state, to a light source that provides a combination of UV and visible light.
-
The exposure should be a minimum of 1.2 million lux hours and 200 watt-hours/m² of near UV energy, as per ICH Q1B guidelines.[4][5]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze both the exposed and control samples by HPLC.
4.2.4 Thermal Degradation
Objective: To assess the stability of the compound under high-temperature conditions.
Procedure:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a thermostatically controlled oven.
-
Test the sample at various time points (e.g., 1, 3, 7 days).
-
Prepare a solution of the tested solid sample and analyze by HPLC.
Data Presentation: Hypothetical Forced Degradation Data
The results from the forced degradation studies should be tabulated to show the extent of degradation and the formation of impurities.
Table 3: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Conditions | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 8.5 | 2 | 4.2 |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | 15.2 | 3 | 3.8 |
| Oxidative | 3% H₂O₂, RT, 24h | 5.1 | 1 | 5.5 |
| Photolytic | 1.2 M lux-hr, 200 W-hr/m² | 2.3 | 1 | 6.1 |
| Thermal (Solid) | 80°C, 7 days | 1.8 | 1 | 4.2 |
Conclusion
This technical guide provides a framework for conducting the preliminary solubility and stability studies of this compound. The successful execution of these experiments will yield crucial data to guide formulation development, establish appropriate storage conditions, and support the development of a robust, stability-indicating analytical method. The detailed protocols and workflows presented herein are designed to ensure a systematic and scientifically sound approach to the physicochemical characterization of this important chemical intermediate.
References
An In-depth Technical Guide to the Safe Handling of 5-Bromo-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Bromo-2,2-difluoro-1,3-benzodioxole (CAS No. 33070-32-5), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Section 1: Chemical and Physical Properties
This compound is a halogenated aromatic ether. While comprehensive physical property data is not uniformly available across all sources, it is typically described as a solid.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₂O₂ | [1] |
| Molecular Weight | 237.00 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 33070-32-5 | [1] |
Section 2: Hazard Identification and Classification
This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation.
GHS Classification
| Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Data compiled from multiple safety data sheets.
GHS Label Elements
| Element | Description |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects. |
| Precautionary Statements | Prevention: P264: Wash face, hands and any exposed skin thoroughly after handling.P273: Avoid release to the environment.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.P391: Collect spillage.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |
Section 3: Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.
Engineering Controls
-
Work in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling larger quantities or if there is a potential for aerosol generation.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE)
| Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. Use equipment that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are compatible with the chemical and inspect them for any signs of degradation before use. |
| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Section 4: First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove and wash contaminated clothing before reuse.[2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[2] |
Section 5: Experimental Protocols and Associated Safety
Researchers must conduct a thorough risk assessment and adapt these generalized procedures to their specific experimental conditions.
Grignard Reagent Formation
Objective: To prepare the Grignard reagent, (2,2-difluoro-1,3-benzodioxol-5-yl)magnesium bromide, a versatile nucleophile.
Methodology:
-
Preparation: All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings (1.1 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Reaction: Add a small portion of the bromide solution to the magnesium. The reaction is indicated by the fading of the iodine color and gentle bubbling. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
Safety Precautions:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all reagents and equipment are scrupulously dry.
-
Exothermic Reaction: The reaction is exothermic and can become vigorous. Control the addition rate to maintain a manageable reflux.
-
Flammable Solvents: Diethyl ether and THF are highly flammable. Work in a fume hood and eliminate all ignition sources.
Suzuki Cross-Coupling Reaction
Objective: To form a new carbon-carbon bond by coupling the benzodioxole moiety with a boronic acid derivative.
Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), a boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and an aqueous solution of the base.
-
Reaction: Heat the mixture under an inert atmosphere with stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Safety Precautions:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Bases: The bases used can be corrosive or irritants. Handle with appropriate PPE.
-
Inert Atmosphere: Many Suzuki coupling reactions are sensitive to oxygen. Maintain an inert atmosphere throughout the reaction.
Lithiation and Subsequent Quenching
Objective: To generate a highly reactive organolithium intermediate for subsequent reaction with an electrophile.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath). Add a solution of an organolithium reagent (e.g., n-butyllithium or sec-butyllithium, 1.0-1.1 equivalents) dropwise via syringe. Stir the mixture at this temperature for a specified time to allow for complete halogen-metal exchange.
-
Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or carbon dioxide) to the solution at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the product as needed.
Safety Precautions:
-
Organolithium Reagents: Organolithium reagents are pyrophoric and will ignite on contact with air or moisture. They are also corrosive. Handle with extreme care using proper syringe and cannula techniques under an inert atmosphere.
-
Low Temperatures: Use appropriate cryogenic gloves and exercise caution when working with dry ice/acetone baths.
-
Quenching: The quenching of organolithium reagents can be exothermic. Perform the quench slowly and with cooling.
Section 6: Visualized Workflows
The following diagrams illustrate key logical and safety workflows for handling this compound.
Caption: Safe handling workflow for this compound.
Caption: First aid response for exposure to this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has found extensive applications in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients. The 2,2-difluoro-1,3-benzodioxole (B44384) moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to enhance metabolic stability and improve the pharmacokinetic properties of drug candidates. Its incorporation into molecules can significantly impact their biological activity. For instance, the difluoro-1,3-benzodioxol-5-yl group is a key structural component in innovative drugs like Lumacaftor and Tezacaftor, which are small molecule chaperones used in the treatment of cystic fibrosis.[1]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-2,2-difluoro-1,3-benzodioxole with a variety of arylboronic acids. This reaction is pivotal for the synthesis of 5-aryl-2,2-difluoro-1,3-benzodioxole derivatives, which are valuable intermediates for the discovery and development of novel therapeutic agents.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organic halide in the presence of a base. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These data provide a baseline for reaction optimization and demonstrate the versatility of the methodology.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (3:1) | 100 | 8 | 92 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 10 | 85 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 14 | 82 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (3:1) | 100 | 10 | 78 |
| 6 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 75 |
| 7 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (3:1) | 100 | 12 | 68 |
Note: Yields are isolated yields after column chromatography. Reaction conditions are based on analogous Suzuki coupling reactions and may require optimization for specific substrates.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These can be adapted and optimized for specific substrates and scales.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,2-difluoro-1,3-benzodioxole.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., Cs₂CO₃) (2.5 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water 3:1)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.3 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., Cs₂CO₃, 2.5 eq.).
-
Add the solvent (e.g., 1,4-Dioxane/Water 3:1) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the desired temperature (e.g., 100-120 °C) for 30-60 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purify the residue by flash chromatography to yield the pure 5-aryl-2,2-difluoro-1,3-benzodioxole derivative.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst and hydrolyze the boronic acid.
-
Verify the activity of the palladium catalyst; older catalysts may be less active.
-
Increase the reaction temperature or try a different solvent system.
-
Consider a different palladium catalyst or ligand, particularly for sterically hindered or electron-deficient substrates.
-
-
Formation of Side Products:
-
Homocoupling: Homocoupling of the boronic acid can occur. Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) can help minimize this side reaction.
-
Debromination: Debromination of the starting material may be observed. Lowering the reaction temperature or using a milder base might help.
-
-
Difficult Purification:
-
If the product is difficult to separate from the catalyst byproducts, consider using a palladium scavenger resin or filtering the crude product through a pad of Celite®.
-
Conclusion
The Suzuki-Miyaura coupling of this compound with arylboronic acids is a robust and versatile method for the synthesis of a diverse library of 5-aryl-2,2-difluoro-1,3-benzodioxole derivatives. The provided protocols offer a reliable starting point for researchers in drug discovery and development. Further optimization of the reaction conditions may be necessary to achieve the best results for specific substrates. By carefully selecting the catalyst, base, and solvent, high yields of the desired products can be achieved, facilitating the exploration of this important chemical space for novel therapeutic applications.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2,2-difluoro-1,3-benzodioxole. This versatile reaction enables the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of a wide array of compounds relevant to the pharmaceutical and materials science industries. The 2,2-difluoro-1,3-benzodioxole (B44384) moiety is a key structural motif in many biologically active molecules, and the ability to introduce various amino groups at the 5-position is of significant synthetic interest.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1][2] The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in an inert solvent. The choice of these components is critical for achieving high yields and depends on the specific amine and aryl halide used.[3][4]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido intermediate. Reductive elimination from this intermediate yields the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3][4] The use of bulky, electron-rich phosphine ligands is often essential to facilitate the reductive elimination step and prevent catalyst decomposition.
Recommended Starting Conditions
While specific conditions for the Buchwald-Hartwig amination of this compound are not extensively reported, the following tables provide a summary of generalized conditions that have proven effective for the amination of other aryl bromides. These conditions serve as an excellent starting point for optimization.
Table 1: Recommended Reaction Conditions for Amination of this compound with Primary and Secondary Aliphatic Amines
| Component | Recommended Reagents/Conditions | Concentration/Loading | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | 1-2 mol% | Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, a reductant in the reaction mixture (often the phosphine ligand or amine) will generate the active Pd(0) species. |
| Ligand | XPhos, RuPhos, or BrettPhos | 2-4 mol% | These bulky, electron-rich biarylphosphine ligands are highly effective for C-N bond formation with a wide range of amines. |
| Base | NaOtBu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide) | 1.2-1.5 equivalents | NaOtBu is a strong, non-nucleophilic base suitable for many aminations. LHMDS can be advantageous for substrates with base-sensitive functional groups.[4] |
| Solvent | Toluene or Dioxane (anhydrous) | 0.1 - 0.5 M | Ensure the solvent is thoroughly dried and degassed to prevent catalyst deactivation. |
| Temperature | 80-110 °C | - | The optimal temperature will depend on the reactivity of the specific amine. |
| Reaction Time | 4-24 hours | - | Monitor reaction progress by TLC or LC-MS. |
Table 2: Recommended Reaction Conditions for Amination of this compound with Anilines and Heterocyclic Amines
| Component | Recommended Reagents/Conditions | Concentration/Loading | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% | - |
| Ligand | Xantphos or BINAP | 2-4 mol% | Xantphos is often effective for couplings with less nucleophilic anilines. BINAP is a classic ligand for aminations of primary amines. |
| Base | Cs₂CO₃ (Cesium carbonate) or K₃PO₄ (Potassium phosphate) | 1.5-2.0 equivalents | Weaker inorganic bases are often preferred for couplings with anilines to minimize side reactions. |
| Solvent | Toluene or Dioxane (anhydrous) | 0.1 - 0.5 M | - |
| Temperature | 100-120 °C | - | Higher temperatures may be required for less reactive anilines. |
| Reaction Time | 12-48 hours | - | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocols
The following is a general procedure for the Buchwald-Hartwig amination of this compound. The specific catalyst, ligand, base, and reaction conditions should be optimized based on the amine coupling partner, using the tables above as a guide.
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add the base (1.2-2.0 equiv.). Then, add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M) via syringe.
-
Amine Addition: Finally, add the amine (1.1-1.5 equiv.) via syringe. If the amine is a solid, it can be added with the other solid reagents in step 1.
-
Reaction: Stir the reaction mixture at the desired temperature (80-120 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the desired 5-amino-2,2-difluoro-1,3-benzodioxole derivative.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2,2-difluoro-1,3-benzodioxole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, is of significant importance in organic synthesis.[3][4][5] The mild reaction conditions and tolerance for a wide range of functional groups make the Sonogashira coupling an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][6]
The 2,2-difluoro-1,3-benzodioxole (B44384) moiety is a key structural feature in several modern pharmaceuticals, valued for its ability to enhance metabolic stability and improve drug-target interactions.[7] The Sonogashira coupling of 5-Bromo-2,2-difluoro-1,3-benzodioxole with various terminal alkynes provides a direct route to introduce diverse alkynyl functionalities at the 5-position, creating valuable intermediates for the synthesis of novel drug candidates and functional materials. These application notes provide detailed protocols and considerations for performing this important transformation.
Reaction Principle and Logical Relationship
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper.[2] The palladium cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[8] The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Heck Coupling Reaction of 5-Bromo-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. 5-Bromo-2,2-difluoro-1,3-benzodioxole is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethylenedioxy group. The Heck coupling of this substrate allows for the introduction of vinylic substituents, providing access to a diverse range of derivatives for further functionalization and evaluation in drug discovery and materials development programs.
These application notes provide a comprehensive overview of the typical conditions and a detailed experimental protocol for performing the Heck coupling reaction with this compound.
Data Presentation: Representative Heck Coupling Reaction Conditions
While specific literature on the Heck coupling of this compound is not extensively documented, the following table summarizes a range of representative conditions that serve as an excellent starting point for reaction optimization. These conditions are based on established protocols for similar electron-deficient or electronically neutral aryl bromides.
| Entry | Alkene (1.2-1.5 equiv) | Pd Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100-120 | 12-24 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMAc | 110-130 | 12-24 |
| 3 | Methyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 100 | 12-24 |
| 4 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120-140 | 12-24 |
| 5 | n-Butyl acrylate | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | 12-24 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Heck coupling reaction of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Through the septum, add anhydrous DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol, 2.0 equiv) and styrene (1.2 mmol, 1.2 equiv).
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinylated product.
Mandatory Visualizations
Caption: Experimental workflow for the Heck coupling of this compound.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Bromo-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 5-Bromo-2,2-difluoro-1,3-benzodioxole as a key building block. The 2,2-difluoro-1,3-benzodioxole (B44384) moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and its role as a bioisostere for various functional groups. This guide focuses on three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Heck couplings.
While a comprehensive search of scientific literature and patent databases did not yield specific quantitative data in tabular format for the cross-coupling reactions of this compound, this document provides detailed, generalized protocols adapted from established methods for similar aryl bromides. The accompanying tables present illustrative data from analogous reactions to serve as a starting point for reaction optimization.
Introduction to this compound
This compound is a versatile synthetic intermediate. The presence of the bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and vinyl substituents. The difluoromethylenedioxy group imparts unique physicochemical properties to the resulting biaryl compounds, including altered lipophilicity, metabolic stability, and binding interactions, which are highly desirable in drug discovery and materials science.
Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the construction of carbon-carbon bonds. The three most common methods for the synthesis of biaryl compounds from aryl halides are the Suzuki-Miyaura, Stille, and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate in the presence of a base.[1] It is widely used due to the stability and low toxicity of the boronic acid reagents.[2] The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate.[3] Organostannanes are stable to air and moisture, and a wide variety are commercially available.[3] However, a significant drawback is the toxicity of organotin compounds.[3] The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[4]
Heck Reaction
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene.[5] This reaction is a powerful tool for the vinylation of aryl halides. The catalytic cycle involves oxidative addition of the aryl halide to palladium(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[5]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Stille, and Heck couplings of this compound. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve optimal results for specific substrates.
Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.
Protocol for Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if necessary, e.g., PPh₃, AsPh₃)
-
Anhydrous solvent (e.g., toluene, DMF, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and any ligand.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of KF or filtered through a pad of silica gel.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if necessary, e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, any ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe, followed by the alkene.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinylated product.
Data Presentation
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 75-85 |
Table 2: Illustrative Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 70-85 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 100 | 12 | 75-90 |
| 3 | 2-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ (3) | - | 1,4-Dioxane | 100 | 24 | 65-80 |
Table 3: Illustrative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 120 | 18 | 80-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2.5) | Acetonitrile | 100 | 12 | 85-95 |
| 3 | Cyclohexene | PdCl₂(dppf) (3) | - | NaOAc (3) | DMA | 130 | 24 | 60-75 |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 5-Aryl-2,2-difluoro-1,3-benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aryl-2,2-difluoro-1,3-benzodioxole derivatives represent a significant class of compounds in medicinal chemistry and materials science. The 2,2-difluoro-1,3-benzodioxole (B44384) moiety serves as a versatile scaffold, and the introduction of various aryl groups at the 5-position allows for the fine-tuning of their physicochemical and biological properties. These derivatives have shown potential in a range of therapeutic areas due to their unique electronic and conformational features.
This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-2,2-difluoro-1,3-benzodioxole derivatives, primarily through the Suzuki-Miyaura cross-coupling reaction. The information is intended to guide researchers in the efficient preparation and exploration of this important class of molecules.
Synthetic Strategy
The principal and most effective method for the synthesis of 5-aryl-2,2-difluoro-1,3-benzodioxole derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the 5-position of the 2,2-difluoro-1,3-benzodioxole core and an aromatic ring. The key starting materials for this transformation are a 5-halo-2,2-difluoro-1,3-benzodioxole, typically 5-bromo-2,2-difluoro-1,3-benzodioxole, and a corresponding arylboronic acid.
The general synthetic pathway can be visualized as follows:
Caption: General synthetic scheme for 5-aryl-2,2-difluoro-1,3-benzodioxole derivatives.
Data Presentation
The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of a (6-bromobenzo[d][1][2]dioxol-5-yl)methyl-triazole derivative with various arylboronic acids. While not the exact 2,2-difluoro analog, this data from a closely related benzodioxole system provides valuable insights into the expected efficiency of the coupling with different electronic and steric environments on the arylboronic acid.[3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 3-isoxazolylboronic acid | 1-((6-(isoxazol-3-yl)benzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 60 |
| 2 | 2-ethoxyphenylboronic acid | 1-((6-(2-ethoxyphenyl)benzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 71 |
| 3 | 3-ethoxy-2-pyridinylboronic acid | 1-((6-(3-ethoxy-2-pyridinyl)benzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 55 |
| 4 | 8-quinolinylboronic acid | 1-((6-(quinolin-8-yl)benzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 45 |
| 5 | (3-benzylphenyl)boronic acid | 1-((6-(3-benzylphenyl)benzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 81 |
| 6 | 1-methyl-1H-indol-2-ylboronic acid | 1-((6-(1-methyl-1H-indol-2-yl)benzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 33 |
| 7 | 2-(pyrrolidin-1-yl)pyridin-5-ylboronic acid | 1-((6-(2-(pyrrolidin-1-yl)pyridin-5-yl)benzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 47 |
| 8 | (2-(methylsulfonyl)pyrimidin-5-yl)boronic acid | 1-((6-(2-(methylsulfonyl)pyrimidin-5-yl)benzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 60 |
| 9 | Phenylboronic acid | 1-((6-phenylbenzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 89 |
| 10 | 5-(piperidin-1-yl)pyrimidin-2-ylboronic acid | 1-((6-(5-(piperidin-1-yl)pyrimidin-2-yl)benzo[d][1][2]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 53 |
Experimental Protocols
Protocol 1: Synthesis of the Starting Material: this compound
The synthesis of the key intermediate, this compound, can be achieved from 2,2-difluoro-1,3-benzodioxole through electrophilic bromination.
Materials:
-
2,2-Difluoro-1,3-benzodioxole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,2-difluoro-1,3-benzodioxole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford this compound.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe. If a mixed solvent system is used (e.g., dioxane/water), degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 5-aryl-2,2-difluoro-1,3-benzodioxole derivative.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the Suzuki-Miyaura coupling and the catalytic cycle of the reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-aryl-2,2-difluoro-1,3-benzodioxole derivatives. The protocols provided herein offer a solid foundation for the preparation of these compounds. Researchers can adapt and optimize these conditions for various arylboronic acids to generate diverse libraries of molecules for further investigation in drug discovery and materials science. Careful monitoring and purification are essential to obtain the desired products in high purity.
References
Application Notes and Protocols for 5-Bromo-2,2-difluoro-1,3-benzodioxole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2,2-difluoro-1,3-benzodioxole as a key intermediate in the synthesis of novel agrochemicals. The incorporation of the 2,2-difluoro-1,3-benzodioxole (B44384) moiety is a recognized strategy in modern agrochemical design to enhance the efficacy and metabolic stability of active ingredients. This document outlines key synthetic transformations, provides detailed experimental protocols for representative reactions, and presents data in a structured format to aid in the development of new crop protection agents.
The 2,2-difluoro-1,3-benzodioxole group is a valuable pharmacophore in agrochemical research. The fluorine atoms can significantly increase the lipophilicity and metabolic stability of a molecule, properties that are often correlated with enhanced biological activity and field performance. This compound serves as a versatile starting material, allowing for the introduction of this beneficial moiety into a wide range of molecular scaffolds through various cross-coupling and substitution reactions.
Key Synthetic Applications
This compound is primarily utilized in carbon-carbon and carbon-nitrogen bond-forming reactions to construct the core structures of potential agrochemicals. The key applications revolve around palladium-catalyzed cross-coupling reactions, which offer a robust and versatile methodology for creating diverse molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction is employed to form a carbon-carbon bond between the benzodioxole ring and various aryl or heteroaryl boronic acids or esters. This is a common strategy for synthesizing biaryl or heteroaryl-aryl structures, which are prevalent in many fungicides and insecticides.
-
Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond, linking the benzodioxole moiety to a wide array of primary and secondary amines, including complex heterocyclic amines. This is a critical step in the synthesis of many modern insecticides and herbicides.
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the benzodioxole ring and a terminal alkyne. The resulting alkynyl-benzodioxole can be a key intermediate for further elaboration into more complex agrochemical candidates.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of agrochemical scaffolds.
Protocol 1: Synthesis of a Biaryl Fungicide Scaffold via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical biaryl compound, a common scaffold in succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (B28343) (solvent)
-
Water (co-solvent)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-8 hours |
Protocol 2: Synthesis of an Insecticidal Scaffold via Buchwald-Hartwig Amination
This protocol details the synthesis of a hypothetical N-aryl benzodioxole derivative, a structure found in some modern insecticides.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
Xantphos (ligand) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, add this compound, the amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous and degassed toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 75-90% |
| Purity (by HPLC) | >97% |
| Reaction Time | 12-24 hours |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a new agrochemical candidate starting from this compound.
Caption: A generalized workflow for agrochemical discovery.
Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and may require optimization for specific substrates and reaction scales. All chemical manipulations should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Application of 5-Bromo-2,2-difluoro-1,3-benzodioxole in the Synthesis of Antiviral Compounds
Introduction:
5-Bromo-2,2-difluoro-1,3-benzodioxole is a fluorinated aromatic compound that has emerged as a critical building block in the synthesis of potent antiviral agents. Its unique structural features, including the presence of the difluoromethylene group and a bromine atom, make it a versatile precursor for the construction of complex heterocyclic systems with significant biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of antiviral compounds, with a primary focus on the anti-influenza drug baloxavir (B560136) marboxil.
Application Notes
The primary application of this compound in antiviral drug discovery is as a key intermediate in the synthesis of baloxavir marboxil. Baloxavir marboxil is a first-in-class antiviral agent that inhibits the cap-dependent endonuclease of the influenza virus polymerase, a crucial enzyme for viral gene transcription.[1][2] The 2,2-difluoro-1,3-benzodioxole (B44384) moiety is a core component of the dibenzothiepin side chain of baloxavir, which is essential for its potent inhibitory activity.
The synthesis of baloxavir marboxil involves a multi-step process where this compound is utilized to construct the 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (B1649323) intermediate.[3][4] This intermediate is then coupled with a complex heterocyclic core to yield the final drug substance.
Beyond its role in the synthesis of baloxavir marboxil, the 2,2-difluoro-1,3-benzodioxole scaffold has been explored in the development of other antiviral agents. For instance, studies on HIV-1 entry inhibitors have shown that the introduction of a difluoromethyl group at the 2-position of the 1,3-benzodioxole (B145889) moiety can enhance antiviral potency, suggesting broader applicability of this structural motif in antiviral drug design.
Data Presentation
The antiviral activity of baloxavir acid, the active metabolite of baloxavir marboxil, has been extensively evaluated against a wide range of influenza viruses. The following tables summarize the in vitro inhibitory and antiviral efficacy of baloxavir acid.
Table 1: In Vitro Inhibitory Activity of Baloxavir Acid against Influenza Virus Polymerase
| Influenza Virus Strain | Assay Type | IC50 (nM) |
| A(H1N1)pdm09 | Cap-dependent endonuclease | 0.28 |
| A(H3N2) | Cap-dependent endonuclease | 0.16 |
| B/Victoria-lineage | Cap-dependent endonuclease | 3.42 |
| B/Yamagata-lineage | Cap-dependent endonuclease | 2.43 |
Data compiled from a study on the susceptibility of influenza viruses to baloxavir marboxil.[5]
Table 2: Antiviral Activity of Baloxavir Acid against Various Influenza Virus Strains
| Influenza Virus Strain/Subtype | Cell Line | EC50 (nM) |
| A(H1N1)pdm09 | MDCK | 0.7 ± 0.5 |
| A(H3N2) | MDCK | 1.2 ± 0.6 |
| B (Victoria lineage) | MDCK | 7.2 ± 3.5 |
| B (Yamagata lineage) | MDCK | 5.8 ± 4.5 |
| H5N1 HPAIV | MDCK | 0.7 - 1.5 (EC90) |
EC50 values represent the mean ± standard deviation. Data for seasonal strains are from a study on baloxavir marboxil susceptibility of influenza viruses from the Asia-Pacific region.[6][7] Data for H5N1 is the EC90 range from an in vitro efficacy study.[8]
Experimental Protocols
The following protocols describe the synthesis of a key intermediate of baloxavir marboxil starting from a precursor to this compound, and the subsequent steps to the final active pharmaceutical ingredient. A detailed protocol for a Suzuki-Miyaura coupling, a common reaction for such brominated compounds, is also provided as a general method.
Protocol 1: Synthesis of 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
This protocol outlines the synthesis of a key tricyclic intermediate of baloxavir marboxil. The initial steps would involve the conversion of this compound to 3,4-difluorobenzoic acid, which is the starting material in the described synthesis.[4]
Materials:
-
3,4-Difluorobenzoic acid
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
D-Camphorsulfonic acid
-
Thiophenol
-
Aluminum chloride (AlCl3)
Procedure:
-
Metallation and Formylation: 3,4-Difluorobenzoic acid is metallized at the 2-position using LDA in THF. The resulting species is then treated with DMF to introduce a formyl group.[4]
-
Thioacetal Formation: The solvent is replaced with toluene, and the formylated intermediate is reacted with thiophenol in the presence of D-camphorsulfonic acid to form a thioacetal.[4]
-
Reduction and Cyclization: The thioacetal is subsequently reduced with 1,1,3,3-tetramethyldisiloxane and AlCl3 to yield 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.[4]
Protocol 2: Synthesis of Baloxavir Marboxil from Key Intermediates
This protocol describes the coupling of the dibenzothiepin intermediate with the heterocyclic core and subsequent elaboration to baloxavir marboxil.[4][9]
Materials:
-
7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol
-
(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[9][10]oxazino[3,4-c]pyrido[2,1-f][3][9][10]triazine-6,8-dione
-
1-Propanephosphonic anhydride (B1165640) (T3P)
-
Methanesulfonic acid
-
Phenyl bromide (PhBr)
-
Potassium carbonate (K2CO3)
-
Lithium chloride (LiCl)
-
N,N-Dimethylacetamide (DMAc)
-
Chloromethyl methyl carbonate
Procedure:
-
Coupling Reaction: 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol is coupled with (R)-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[9][10]oxazino[3,4-c]pyrido[2,1-f][3][9][10]triazine-6,8-dione under dehydrating conditions using T3P and methanesulfonic acid at elevated temperature to form the protected baloxavir core.[4]
-
Deprotection: The resulting compound is reacted with PhBr and K2CO3. Debenzylation is then carried out using LiCl in DMAc to yield baloxavir acid.[4]
-
Prodrug Formation: Finally, baloxavir acid is reacted with chloromethyl methyl carbonate in DMAc to afford baloxavir marboxil.[4]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Brominated Benzodioxole Derivative
This protocol provides a general method for the palladium-catalyzed cross-coupling of a brominated benzodioxole, such as this compound, with an arylboronic acid. This is a common and versatile method for forming C-C bonds in the synthesis of complex molecules.
Materials:
-
Brominated benzodioxole derivative (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or a mixture with water)
Procedure:
-
Reaction Setup: To a dry reaction flask, add the brominated benzodioxole, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Synthetic workflow from this compound to Baloxavir Marboxil.
Caption: Mechanism of action of Baloxavir Acid inhibiting influenza virus cap-snatching.
References
- 1. 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol | 1985607-83-7 [sigmaaldrich.com]
- 2. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. "Processes For The Preparation of ({(12aR)-12-[(11S)-7,8-difluoro-6,11-" by Srinivasan Thirumalai Rajan, Sajja Eswaraiah et al. [tdcommons.org]
- 6. researchgate.net [researchgate.net]
- 7. (R)-12-((S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione, CasNo.1985605-59-1 NANJING SUNNY PHARMATECH CO., LTD China (Mainland) [shengning.lookchem.com]
- 8. 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol CAS 1985607-83-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. mdpi.com [mdpi.com]
- 10. WO2020181025A1 - Solid state forms of baloxavir marboxil - Google Patents [patents.google.com]
Application Notes and Protocols: Lithiation and Grignard Reagent Formation from 5-Bromo-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the generation of organolithium and Grignard reagents from 5-Bromo-2,2-difluoro-1,3-benzodioxole. These organometallic intermediates are valuable building blocks in medicinal chemistry and materials science, enabling the introduction of the 2,2-difluoro-1,3-benzodioxole (B44384) moiety into a wide range of molecular scaffolds.
Introduction and Application Notes
This compound is a key starting material for creating potent nucleophiles used in carbon-carbon bond formation. The electron-withdrawing nature of the difluoromethylenedioxy group can influence the reactivity of the aromatic ring. The generation of either the organolithium or Grignard reagent at the 5-position provides a powerful synthetic tool.
-
Lithiation (Halogen-Metal Exchange): This reaction typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium, at low temperatures.[1][2] The halogen-lithium exchange is generally a fast and high-yielding reaction, proceeding via an ate-complex.[2] The resulting aryllithium species is a highly reactive nucleophile and a strong base.[1] Due to its high reactivity, this reaction must be performed under strictly anhydrous and inert conditions at low temperatures (typically -78 °C) to avoid side reactions.
-
Grignard Reagent Formation: This classic organometallic reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond.[3][4] The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[3][5] While less basic and reactive than their organolithium counterparts, Grignard reagents are highly effective nucleophiles for reactions with a broad range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[4][6][7] Activation of the magnesium surface is often necessary to initiate the reaction; this can be achieved using methods like mechanical crushing, or chemical activation with iodine or 1,2-dibromoethane.[3][5]
Comparison of Methods:
| Feature | Organolithium Reagent | Grignard Reagent |
| Reactivity | Very high | High |
| Basicity | Very strong base | Strong base |
| Formation Conditions | Very low temperatures (-78 °C) | Room temperature to reflux |
| Functional Group Tolerance | Lower | Generally higher |
| Initiation | Typically spontaneous at low temp | Often requires activation |
| Solvents | Ethers (THF, Et₂O), Hexanes | Ethers (THF, Et₂O) |
Reaction Schemes
Below are the general reaction schemes for the formation of the organolithium and Grignard reagents from this compound.
Caption: General schemes for lithiation and Grignard formation.
Experimental Protocols
Safety Precautions: Organolithium reagents like n-BuLi are pyrophoric. Grignard reagents are highly reactive and moisture-sensitive. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using flame-dried or oven-dried glassware.[8][9] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Work must be performed in a chemical fume hood.
Protocol 1: Lithiation of this compound
This protocol describes the formation of 2,2-difluoro-1,3-benzodioxol-5-yl)lithium via halogen-metal exchange.
Materials and Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Rubber septa
-
Nitrogen or argon gas inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Electrophile (e.g., benzaldehyde (B42025), for quenching and characterization)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, a rubber septum on the central neck, a nitrogen/argon inlet, and a low-temperature thermometer. Purge the flask with inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask, followed by anhydrous THF. Stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution is now ready for reaction with an electrophile.
-
Quenching (Example): To confirm formation, an electrophile can be added. For example, slowly add benzaldehyde (1.1 eq) to the aryllithium solution at -78 °C. Allow the reaction to stir for 2 hours at -78 °C and then warm slowly to room temperature.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Formation of (2,2-difluoro-1,3-benzodioxol-5-yl)magnesium bromide
This protocol details the preparation of the Grignard reagent.
Materials and Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or argon gas inlet
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
Procedure:
-
Setup: Assemble the flame-dried flask with a magnetic stir bar, reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 eq) and a single crystal of iodine into the flask. Gently heat the flask with a heat gun under vacuum and then backfill with inert gas to remove any adsorbed moisture.[5][10]
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Initiation: Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed.[11] Gentle warming with a heating mantle may be required.[7]
-
Grignard Formation: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
Use: Cool the gray-to-brown solution to room temperature. The Grignard reagent is now ready for use in subsequent reactions. It should be used promptly or can be titrated and stored under an inert atmosphere.
Representative Reaction Data
The following table summarizes typical experimental parameters for the lithiation and Grignard reagent formation based on general procedures for aryl bromides. Yields are highly dependent on the subsequent electrophilic quench.
| Parameter | Lithiation | Grignard Reagent Formation |
| Starting Material | This compound | This compound |
| Reagent | n-Butyllithium (1.05 eq) | Magnesium Turnings (1.2 eq) |
| Solvent | Anhydrous THF | Anhydrous THF or Et₂O |
| Temperature | -78 °C | Room Temperature to Reflux (~35-66 °C) |
| Reaction Time | 1 hour | 2-3 hours |
| Initiator | None required | Iodine, 1,2-dibromoethane |
| Typical Yield | >90% (in situ formation) | >85% (in situ formation) |
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for the lithiation and subsequent reaction.
Caption: Workflow for Grignard reagent formation and reaction.
References
- 1. mt.com [mt.com]
- 2. ias.ac.in [ias.ac.in]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. jove.com [jove.com]
- 11. benchchem.com [benchchem.com]
Scale-Up Synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole, a key building block in the development of pharmaceuticals and agrochemicals. The protocols outlined herein are designed for reproducibility and scalability from the laboratory to pilot plant settings.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved via a two-step process. The first step involves the synthesis of the precursor, 2,2-difluoro-1,3-benzodioxole (B44384), from 2,2-dichloro-1,3-benzodioxole (B1313652) through a halogen exchange reaction. The second step is the regioselective bromination of the difluorinated intermediate at the 5-position using N-Bromosuccinimide (NBS).
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Scale-Up Synthesis of 2,2-Difluoro-1,3-benzodioxole
This protocol is adapted from a patented industrial process and is suitable for large-scale production.[1]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | CAS Number | Quantity (Scale-Up Example) | Molar Equivalents |
| 2,2-Dichloro-1,3-benzodioxole | 191.01 | 2063-44-7 | 226 kg (1.18 kmol) | 1.0 |
| Anhydrous Potassium Fluoride (B91410) (KF) | 58.10 | 7789-23-3 | 210 kg (3.61 kmol) | 3.06 |
| Potassium Bifluoride (KHF₂) | 78.10 | 7789-29-9 | 23 kg (0.29 kmol) | 0.25 |
| Tetramethylene sulfone (Sulfolane) | 120.17 | 126-33-0 | 500 L | - |
| Water | 18.02 | 7732-18-5 | 2000 L | - |
Equipment:
-
Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, condenser, and heating/cooling system.
-
Distillation apparatus for purification.
-
Standard laboratory glassware for work-up.
Procedure:
-
Charging the Reactor: In a clean and dry reactor, charge tetramethylene sulfone (500 L), anhydrous potassium fluoride (210 kg), and potassium bifluoride (23 kg).
-
Addition of Starting Material: Add 2,2-dichloro-1,3-benzodioxole (226 kg) to the reactor.
-
Reaction: Heat the mixture to 140°C with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture. The reaction is typically complete within 8 hours, with a conversion of over 99%.[1]
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water (2000 L) to dissolve the inorganic salts and the solvent. An organic phase consisting of crude 2,2-difluoro-1,3-benzodioxole will separate.
-
Purification: Separate the organic layer and purify by vacuum distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.
Expected Yield and Purity:
| Product | Molecular Weight ( g/mol ) | Expected Yield | Purity (by GC) |
| 2,2-Difluoro-1,3-benzodioxole | 158.10 | ~83% | >97% |
Step 2: Regioselective Bromination to this compound
This protocol utilizes N-Bromosuccinimide (NBS) for the selective bromination of the electron-rich aromatic ring. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) favors para-substitution.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | CAS Number | Quantity (Lab-Scale Example) | Molar Equivalents |
| 2,2-Difluoro-1,3-benzodioxole | 158.10 | 1583-59-1 | 15.8 g (0.1 mol) | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 128-08-5 | 18.7 g (0.105 mol) | 1.05 |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | 100 mL | - |
| Dichloromethane (B109758) (DCM) | 84.93 | 75-09-2 | 300 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | As needed | - |
Equipment:
-
Round-bottom flask with a magnetic stirrer.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,2-difluoro-1,3-benzodioxole (15.8 g) in DMF (100 mL).
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (18.7 g) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be maintained below 40°C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Pour the reaction mixture into water (500 mL) and extract with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Expected Yield and Purity:
| Product | Molecular Weight ( g/mol ) | Expected Yield | Purity (by GC/HPLC) |
| This compound | 237.00 | 85-95% | >98% |
Analytical Characterization Workflow
A systematic approach is crucial for the complete characterization of the final product to ensure its identity, purity, and quality for subsequent applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-2,2-difluoro-1,3-benzodioxole
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 5-Bromo-2,2-difluoro-1,3-benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of Suzuki coupling with this compound?
A1: The success of the Suzuki coupling reaction with this substrate is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The electronic properties of the difluorobenzodioxole moiety can influence the reactivity of the C-Br bond. Therefore, optimization of these parameters is crucial for achieving high yields.[1][2]
Q2: I am observing significant formation of a homocoupled by-product from my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction. It can often be minimized by ensuring the reaction is conducted under a strictly inert atmosphere to exclude oxygen. Using a slight excess of the boronic acid (around 1.1-1.2 equivalents) can sometimes help, but careful stoichiometric control is important. The choice of palladium precursor is also key; a well-defined Pd(0) source or a precatalyst that is efficiently reduced in situ can be beneficial as Pd(II) species can promote homocoupling.
Q3: My reaction is showing low to no conversion of the starting material. What are the likely causes and solutions?
A3: Low or no conversion can stem from several issues:
-
Inactive Catalyst: Ensure your palladium catalyst is active. Older catalysts or those exposed to air can lose activity. Consider using a fresh batch or a more robust precatalyst.
-
Inadequate Base: The base is crucial for activating the boronic acid. If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.
-
Low Temperature: Some Suzuki couplings require higher temperatures to proceed efficiently. Gradually increasing the reaction temperature (e.g., from 80°C to 100°C) may improve conversion.[1]
-
Solvent System: The choice of solvent can significantly impact solubility and reaction rate. A mixture of an organic solvent (like dioxane or toluene) with water is often effective.
Q4: I am observing debromination of my this compound starting material. How can I prevent this?
A4: Debromination is a potential side reaction where the bromine atom is replaced by a hydrogen. This can sometimes be mitigated by lowering the reaction temperature. Additionally, the choice of base and ligand can influence the prevalence of this side reaction.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more active precatalyst system (e.g., a Buchwald or PEPPSI precatalyst). |
| Suboptimal Base | Screen different bases. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ for challenging couplings. |
| Incorrect Solvent | Try different solvent systems. Common choices include 1,4-dioxane (B91453)/water, toluene/water, or DMF. The ratio of organic solvent to water can also be optimized. |
| Low Reaction Temperature | Incrementally increase the reaction temperature, for example, from 80°C to 110°C. Monitor for potential decomposition.[1] |
| Poor Reagent Quality | Ensure this compound and the boronic acid are pure. Impurities can inhibit the catalyst. |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen. Inefficient reduction of Pd(II) precatalyst. | Ensure rigorous exclusion of oxygen. Use a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst system known for efficient in situ reduction. |
| Debromination of Starting Material | High reaction temperature. Certain bases or ligands. | Lower the reaction temperature. Screen different bases and ligands. |
| Protodeboronation of Boronic Acid | Presence of water and a strong base. | Use anhydrous solvents if possible, although some water is often necessary. Consider using a boronic ester (e.g., a pinacol (B44631) ester) which can be more stable. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids. These are based on established procedures for structurally similar compounds and should be optimized for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation: Optimization of Reaction Conditions (Based on Analogous Systems)
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of bromo-aryl compounds structurally similar to this compound. These serve as a starting point for optimization.
Table 1: Comparison of Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 80-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 85-95 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | >90 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | >90 |
Table 2: Comparison of Bases
| Catalyst | Base (eq.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(dppf)Cl₂ | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 75-85 |
| Pd(dppf)Cl₂ | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 10 | 80-90 |
| Pd(dppf)Cl₂ | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 8 | >90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 8 | >90 |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting Logic
Caption: Troubleshooting decision tree for optimizing Suzuki coupling.
References
minimizing debromination side reactions of 5-Bromo-2,2-difluoro-1,3-benzodioxole
Welcome to the technical support center for 5-Bromo-2,2-difluoro-1,3-benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize debromination side reactions during their experiments.
Troubleshooting Guide: Minimizing Debromination
Debromination of this compound is a common side reaction that can significantly lower the yield of the desired product. This guide provides potential causes and solutions for minimizing this unwanted reaction in various common transformations.
Issue: Significant formation of 2,2-difluoro-1,3-benzodioxole (B44384) (debrominated product) is observed.
Below are troubleshooting suggestions categorized by reaction type.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
The general mechanism for these couplings involves a catalytic cycle that can have off-cycle pathways leading to debromination (protodehalogenation).
-
Potential Cause 1: Suboptimal Catalyst/Ligand System. The choice of palladium source and ligand is crucial for promoting the desired cross-coupling over side reactions. For electron-deficient aryl bromides like this compound, specific catalyst systems are often required.
-
Solution:
-
Screen different palladium sources: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes can exhibit different activities.
-
Select appropriate ligands: Electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could lead to debromination. For Suzuki reactions, ligands like Pd(dppf)Cl₂ have been shown to be effective.[1][2]
-
Adjust catalyst and ligand loading: While higher catalyst loading can increase reaction rates, it might also accelerate side reactions. Optimization of the Pd/ligand ratio is recommended.
-
-
-
Potential Cause 2: Inappropriate Base or Solvent. The base and solvent play a critical role in the catalytic cycle, and their improper selection can promote debromination.
-
Solution:
-
Base Selection: Weaker bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are often preferred over strong bases like alkoxides, which can promote side reactions.[1] The choice of base can be critical in Suzuki couplings to activate the boronic acid without causing unwanted side reactions.[3]
-
Solvent Choice: Anhydrous, degassed solvents are essential to prevent protodebromination from water or other protic sources. Common solvents include dioxane, toluene, and DMF.[1] For some Suzuki reactions, aqueous solvent mixtures can be beneficial, but should be carefully evaluated.[3]
-
-
-
Potential Cause 3: High Reaction Temperature or Extended Reaction Time. Elevated temperatures can lead to thermal decomposition of intermediates and increase the rate of side reactions, including debromination.
-
Solution:
-
Lower the reaction temperature: If the reaction is proceeding, albeit with debromination, try reducing the temperature.
-
Monitor the reaction closely: Use techniques like TLC, GC, or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.
-
-
Metal-Halogen Exchange (e.g., Grignard Reagent Formation, Lithiation)
The formation of an organometallic intermediate from this compound is a key step for further functionalization. However, these intermediates can be unstable or highly reactive, leading to debromination.
-
Potential Cause 1: Reaction with Protic Solvents or Impurities. Organolithium and Grignard reagents are strong bases and will readily react with any protic source, leading to the formation of the debrominated product.
-
Solution:
-
Ensure strictly anhydrous conditions: All glassware must be flame-dried or oven-dried, and solvents must be rigorously dried and degassed. Reactions should be conducted under an inert atmosphere (Argon or Nitrogen).[4]
-
Use high-purity reagents: Ensure the starting material and any other reagents are free from water or other protic impurities.
-
-
-
Potential Cause 2: High Temperatures During Formation or Subsequent Reaction. Organometallic intermediates can be thermally unstable.
-
Solution:
-
Low-temperature conditions: Perform the metal-halogen exchange at very low temperatures (e.g., -78 °C to -100 °C), especially for lithium-halogen exchange with reagents like n-butyllithium or t-butyllithium.[5][6] This minimizes side reactions of the organolithium with the solvent or other species.[5][7]
-
Slow addition of reagents: Add the organolithium reagent or magnesium slowly to the solution of the aryl bromide to control the exotherm.
-
-
-
Potential Cause 3: Inefficient Trapping of the Organometallic Intermediate. If the subsequent reaction with an electrophile is slow, the organometallic intermediate may have a longer lifetime to undergo side reactions.
-
Solution:
-
Use a more reactive electrophile: If possible, choose a more reactive electrophile to trap the organometallic species quickly.
-
Optimize addition order: In some cases, adding the aryl bromide to the organolithium reagent can be beneficial.[6]
-
-
Ullmann Condensation
Traditional Ullmann reactions often require harsh conditions, which can promote debromination.
-
Potential Cause: High Reaction Temperatures. Ullmann condensations are notorious for requiring high temperatures, often in high-boiling polar solvents.[8][9]
-
Solution:
-
Use modern catalytic systems: Newer methods utilize soluble copper catalysts with ligands (e.g., diamines, phenanthrolines), which can facilitate the reaction at lower temperatures.[8]
-
Optimize reaction time and temperature: Even with modern catalysts, it is important to find the lowest effective temperature and avoid unnecessarily long reaction times.
-
-
Data Summary: Reaction Condition Optimization
The following tables summarize general conditions that can be optimized to minimize debromination for different reaction types. These are starting points, and specific optimization will be required for each unique transformation.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Condition to Minimize Debromination | Rationale |
| Catalyst | Use pre-formed Pd(0) catalysts or efficient in-situ reduction methods. | Incomplete reduction of Pd(II) to Pd(0) can lead to side reactions. |
| Ligand | Electron-rich, bulky phosphines (e.g., XPhos, SPhos) or NHCs. | Promotes rapid oxidative addition and reductive elimination, outcompeting debromination pathways. |
| Base | Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). | Avoids strong bases that can promote β-hydride elimination or other side reactions. |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene). | Prevents quenching of intermediates by protic sources. |
| Temperature | Lowest effective temperature. | Minimizes thermal decomposition and unwanted side reactions. |
| Atmosphere | Inert (Argon or Nitrogen). | Excludes oxygen and moisture which can interfere with the catalytic cycle. |
Table 2: Metal-Halogen Exchange Reactions
| Parameter | Condition to Minimize Debromination | Rationale |
| Temperature | Low temperatures (-78 °C to -100 °C for lithiation). | Increases the stability of the organometallic intermediate and suppresses side reactions.[5] |
| Solvent | Rigorously dried and degassed aprotic solvents (e.g., THF, Diethyl ether). | Prevents protonation of the highly basic organometallic species. |
| Reagents | High purity and anhydrous. | Avoids quenching by protic impurities. |
| Addition Rate | Slow, controlled addition of the organometallic reagent. | Manages the exotherm of the reaction. |
| Atmosphere | Inert (Argon or Nitrogen). | Prevents reaction with atmospheric moisture and oxygen. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂; 1-5 mol%), and a base (e.g., K₂CO₃; 2-3 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for a Lithium-Halogen Exchange
This protocol outlines a general procedure for the lithiation of this compound. Extreme caution should be exercised when working with organolithium reagents.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq.) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1-1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the mixture at -78 °C for 30-60 minutes to allow for complete exchange.
-
Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq.) dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to stir at -78 °C for 1-3 hours, then slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: Perform a standard aqueous work-up and purify the product by column chromatography.
Visualizations
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Troubleshooting Logic for Debromination.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
A1: The difluoromethylenedioxy group is electron-withdrawing, which can influence the reactivity of the aromatic ring. In palladium-catalyzed reactions, this electronic effect can impact the rates of the steps in the catalytic cycle. In metal-halogen exchange, the stability of the resulting organometallic intermediate is affected.
Q2: Can the purity of the starting material affect the level of debromination?
A2: Yes, impurities in the this compound, such as residual water or protic solvents from its synthesis, can be a significant source of protons leading to debromination, especially in metal-halogen exchange reactions. It is advisable to use high-purity starting material or purify it before use.
Q3: In a Suzuki coupling, my reaction is sluggish and I see debromination. Should I increase the temperature?
A3: While increasing the temperature might accelerate a sluggish reaction, it can also increase the rate of debromination. Before increasing the temperature, it is recommended to first screen different catalyst/ligand systems and bases, as these can have a more profound and selective effect on the desired reaction pathway.
Q4: Is debromination more of a problem with Grignard formation or with lithiation?
A4: Both can be problematic if conditions are not strictly anhydrous. However, organolithium reagents are generally more basic and reactive than Grignard reagents, which can make them more prone to side reactions, including reaction with the solvent (e.g., THF). Performing lithium-halogen exchange at very low temperatures (-78 °C or below) is critical to minimize these side reactions.[5][6]
Q5: Are there any "green chemistry" approaches to minimize debromination and improve the overall process?
A5: Yes, employing modern, highly active catalysts allows for lower catalyst loadings and often milder reaction conditions (lower temperatures), which can reduce energy consumption and the formation of side products. Additionally, exploring reactions in greener solvents or even aqueous media, where applicable for certain Suzuki couplings, can improve the environmental profile of the synthesis.[3]
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. joss.tcnj.edu [joss.tcnj.edu]
- 6. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
preventing homo-coupling of boronic acids in reactions with 5-Bromo-2,2-difluoro-1,3-benzodioxole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling reaction, specifically the homo-coupling of boronic acids when reacting with 5-Bromo-2,2-difluoro-1,3-benzodioxole.
Troubleshooting Guide: Preventing Boronic Acid Homo-Coupling
Issue 1: Significant formation of a biaryl byproduct derived from the boronic acid is observed.
Question: I am observing a significant amount of homo-coupled product from my boronic acid in the reaction with this compound, leading to low yields of the desired cross-coupled product and difficult purification. What are the primary causes and how can I prevent this?
Answer:
Homo-coupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings.[1][2] The primary culprits are typically the presence of oxygen and the use of Palladium(II) precatalysts.[1][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homo-coupling of boronic acids.[1][3] Additionally, Pd(II) precursors can directly react with the boronic acid to form the homo-coupled product during the in-situ reduction to the active Pd(0) catalyst.[1][3]
Here is a step-by-step guide to troubleshoot and minimize homo-coupling:
Step 1: Rigorous Exclusion of Oxygen.
Oxygen is a major contributor to boronic acid homo-coupling.[3][4] Ensure all solvents and the reaction mixture are thoroughly deoxygenated.
-
Recommended Degassing Methods:
-
Freeze-Pump-Thaw: For the most effective oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent.
-
Inert Gas Sparging: Bubble an inert gas such as argon or nitrogen through the solvent for an extended period (30-60 minutes).[3] A subsurface sparge with nitrogen is highly effective.[5][6]
-
Step 2: Re-evaluate Your Palladium Source.
The choice of palladium catalyst is critical in preventing homo-coupling.[1]
-
Use a Pd(0) Precatalyst: Switching from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can significantly reduce homo-coupling as it eliminates the pre-reduction step where this side reaction can occur.[1][3]
-
If Using a Pd(II) Precatalyst:
-
Add a mild reducing agent, such as potassium formate, to the reaction mixture. This can help minimize the concentration of free Pd(II) without interfering with the catalytic cycle.[5][6]
-
Consider pre-heating the mixture of the palladium catalyst, base, and solvent before adding the boronic acid. This can facilitate the reduction of Pd(II) to Pd(0) before the boronic acid is introduced.[4]
-
Step 3: Optimize Reagent Addition.
The concentration of the free boronic acid in the reaction mixture can influence the rate of homo-coupling.
-
Slow Addition of Boronic Acid: Dissolve the boronic acid in a minimal amount of degassed solvent and add it dropwise to the reaction mixture over 30-60 minutes using a syringe pump.[3] This "slow-release" strategy keeps the instantaneous concentration of the boronic acid low, disfavoring the homo-coupling side reaction.[3][7]
Step 4: Judicious Choice of Ligands and Base.
The ligand and base can significantly impact the reaction's outcome.
-
Ligands: Employing bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos can accelerate the desired cross-coupling pathway, thereby outcompeting the homo-coupling reaction.[1] These ligands promote both the oxidative addition and the final reductive elimination steps.[1]
-
Base: While a base is necessary to activate the boronic acid, a highly concentrated or overly strong base can sometimes promote side reactions.[3] Consider using milder bases like K₃PO₄ or Cs₂CO₃.[8]
Frequently Asked Questions (FAQs)
Q1: Why is homo-coupling a particular concern with this compound?
A1: this compound is an electron-deficient aryl halide due to the presence of the fluorine atoms and the benzodioxole ring. While electron-deficient halides generally facilitate the oxidative addition step in the Suzuki-Miyaura catalytic cycle, challenging reaction conditions or suboptimal setup can still make the competing homo-coupling of the boronic acid a significant pathway.[9][10]
Q2: Can the solvent system influence the extent of homo-coupling?
A2: Yes, the choice of solvent can impact the reaction. While various solvents like dioxane, toluene, and DMF are commonly used, the key is to ensure they are anhydrous and thoroughly degassed.[8] Some reactions benefit from a mixture of an organic solvent and water (e.g., Dioxane/H₂O), which can influence the solubility of the reagents and the base, thereby affecting the reaction rates.[11][12] However, the presence of water can also potentially lead to protodeboronation of the boronic acid, another common side reaction.
Q3: How can I visually monitor the reaction for signs of excessive homo-coupling?
A3: While direct visual confirmation of homo-coupling during the reaction is difficult, a key indicator will be the analysis of the crude reaction mixture by techniques like TLC, GC-MS, or NMR. The presence of a significant spot or peak corresponding to the symmetrical biaryl derived from your boronic acid, along with a lower than expected yield of the desired product, strongly suggests that homo-coupling is a major issue.[3]
Q4: Are there any specific recommendations for the type of boronic acid used with this compound?
A4: Both aryl and alkylboronic acids can be used. However, alkylboronic acids can be less reactive and more prone to certain side reactions.[3] For any type of boronic acid, ensuring its purity and stability is crucial. If the boronic acid is unstable, consider converting it to a more stable boronate ester (e.g., a pinacol (B44631) ester) and using that in the coupling reaction.
Quantitative Data Summary
The following table summarizes the effect of various reaction parameters on the prevention of boronic acid homo-coupling.
| Parameter | Condition to Minimize Homo-Coupling | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents oxidation of Pd(0) to Pd(II), which catalyzes homo-coupling.[3][4] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Avoids the in-situ reduction step where Pd(II) can directly react with the boronic acid.[1][3] |
| Pd(II) with a mild reducing agent (e.g., K-formate) | Minimizes the concentration of free Pd(II).[5][6] | |
| Reagent Addition | Slow addition of boronic acid | Keeps the instantaneous concentration of the boronic acid low.[3][7] |
| Ligands | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerates the desired cross-coupling catalytic cycle.[1] |
| Base | Milder bases (e.g., K₃PO₄, Cs₂CO₃) | Can reduce the rate of unwanted side reactions.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homo-Coupling
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Boronic acid (1.2 - 1.5 eq.)
-
Pd(PPh₃)₄ (1-5 mol%)
-
K₃PO₄ (2-3 eq.)
-
Anhydrous and degassed solvent (e.g., Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
In a separate dry flask, dissolve the boronic acid in a minimal amount of the degassed solvent.
-
Slowly add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways: The desired Suzuki-Miyaura cycle versus the undesired homo-coupling.
Caption: A logical workflow for troubleshooting and preventing boronic acid homo-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Solved Prelab Questions for Suzuki Cross-Coupling Reaction | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 5-Bromo-2,2-difluoro-1,3-benzodioxole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient cross-coupling of 5-Bromo-2,2-difluoro-1,3-benzodioxole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful reactions.
Catalyst Selection and Optimization
The successful cross-coupling of this compound hinges on the judicious selection of the catalyst system, which includes the palladium source, ligand, base, and solvent. The electron-withdrawing nature of the difluoromethylenedioxy group can influence the reactivity of the aryl bromide, making catalyst choice critical. Below are recommendations for common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For this compound, a variety of palladium catalysts and ligands can be effective.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene (B28343)/Ethanol/H₂O (4:1:1) | 100 | 85-95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (3:1) | 90-110 | 80-92 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | 90-98 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80-100 | 88-96 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is particularly crucial for achieving high yields with a broad range of amines.[1][2][3]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Amine Type | Palladium Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amines | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 100 | 80-90 |
| Secondary Amines (cyclic) | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 90-98 |
| Secondary Amines (acyclic) | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | NaOtBu (1.4) | Toluene | 100 | 50-70 |
| Anilines | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 85-95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., LiHMDS, 2.4 equiv.).
-
Seal the tube, evacuate, and backfill with argon (repeat three times).
-
Add anhydrous, degassed toluene via syringe.
-
Add this compound (1.0 equiv.) followed by the amine (1.2 equiv.).
-
Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[4] Both copper-catalyzed and copper-free conditions can be employed.
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Coupling Partner | Palladium Source (mol%) | Co-catalyst (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | DMF | 80 | ~93 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2.0) | THF | Room Temp | ~85 |
| Terminal Alkynes (general) | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N (2.0) | Toluene | 70 | 80-95 |
| Copper-Free | Pd(dtbpf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 85-95 |
Experimental Protocol: General Procedure for Sonogashira Coupling (Copper-Catalyzed)
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add an anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., triethylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[5][6] For electron-deficient aryl bromides like the target substrate, specific conditions can enhance reaction efficiency.
Table 4: Recommended Catalyst Systems for Heck Coupling
| Alkene | Palladium Source (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Typical Yield (%) |
| n-Butyl acrylate | Pd(dba)₂ (0.5) | Phosphine-imidazolium salt (0.5) | Cs₂CO₃ (2.0) | Dioxane | 120 | 90-98 |
| Styrene | Pd(OAc)₂ (1) | Tetrahydropyrimidinium salt (2) | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 80 | 85-95 |
| General Alkenes | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2.0) | DMF | 100-120 | 75-90 |
Experimental Protocol: General Procedure for Heck Coupling
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and a suitable solvent (e.g., DMF/H₂O).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a ligand if required (e.g., PPh₃, 2-10 mol%).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualized Workflows
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for initial catalyst system selection.
Troubleshooting and FAQs
Q1: My Suzuki-Miyaura reaction is not working or gives a low yield. What should I check first?
A1:
-
Catalyst Activity: Ensure your palladium source and ligand are active and have been stored correctly under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
-
Base Strength and Solubility: The base is crucial for activating the boronic acid. If using a mild base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and well-dispersed.
-
Oxygen Contamination: Oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition. Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. It is often caused by excess water or acidic impurities. Ensure anhydrous solvents are used where appropriate and consider using boronic esters (e.g., pinacol (B44631) esters), which can be more stable.
Q2: I am observing significant homocoupling of my boronic acid in the Suzuki-Miyaura reaction. How can I minimize this?
A2: Homocoupling is often caused by the presence of oxygen.
-
Rigorous Degassing: Improve your degassing procedure for the solvent (e.g., three freeze-pump-thaw cycles or sparging with argon for an extended period).
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.
Q3: My Buchwald-Hartwig amination is sluggish or incomplete. What are the likely causes?
A3:
-
Inappropriate Ligand: The choice of ligand is the most critical parameter in Buchwald-Hartwig aminations. The electronic and steric properties of the amine dictate the optimal ligand. For challenging couplings, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required.
-
Base Choice: A strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄ is typically required to deprotonate the amine or the palladium-amine complex. Ensure the base is anhydrous and of high purity.
-
Catalyst Deactivation: The nitrogen atoms in some amine substrates or products can coordinate to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio can sometimes mitigate this issue.
Q4: In my Sonogashira coupling, I see no product formation. What should I troubleshoot?
A4:
-
Copper Co-catalyst: If running a traditional Sonogashira, ensure the CuI is fresh and active. It is sensitive to oxidation.
-
Amine Base: The amine base (e.g., Et₃N, DIPEA) is crucial. It must be anhydrous and is often used as a co-solvent or in excess.
-
Alkyne Homocoupling (Glaser coupling): This is a common side reaction promoted by oxygen. Ensure the reaction is strictly anaerobic.
-
Catalyst System: If the standard PdCl₂(PPh₃)₂/CuI system fails, consider switching to a more active palladium source or ligand, or trying copper-free conditions with a specialized ligand.
Q5: My Heck reaction is giving a low yield and a mixture of regioisomers. How can I improve it?
A5:
-
Regioselectivity: Regioselectivity in Heck reactions is influenced by both electronic and steric factors. For acrylates, coupling typically occurs at the β-position. For styrenes, it is sensitive to the catalyst system. Ligand choice can significantly influence the regioselectivity.
-
Base and Temperature: The reaction temperature must be high enough to promote the reaction but not so high as to cause decomposition. A temperature screen is recommended. The choice of base can also impact the rate and selectivity.
-
Catalyst Deactivation: High temperatures can lead to the formation of palladium black (inactive palladium). Using more robust ligands, such as N-heterocyclic carbenes (NHCs), or phosphine-imidazolium salts can improve catalyst stability at higher temperatures.[7]
References
- 1. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
solvent and base effects on 5-Bromo-2,2-difluoro-1,3-benzodioxole reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the reactivity of 5-Bromo-2,2-difluoro-1,3-benzodioxole, with a focus on the impact of solvent and base selection in common synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block primarily used in cross-coupling reactions. The most frequently employed transformations include Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, Sonogashira couplings, and Stille couplings. It is also utilized in the formation of Grignard reagents for subsequent nucleophilic additions.
Q2: How does the difluoromethylenedioxy group affect the reactivity of the C-Br bond?
A2: The 2,2-difluoro-1,3-benzodioxole (B44384) moiety is strongly electron-withdrawing. This electronic effect has a dual impact. It can make the aryl bromide more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. However, it can also influence the stability of intermediates and the overall reaction kinetics.
Q3: What are the general considerations for selecting a solvent for reactions involving this compound?
A3: Solvent choice is critical and depends on the specific reaction. For cross-coupling reactions, polar aprotic solvents like dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are often used to facilitate the dissolution of reagents and stabilize catalytic intermediates. For Grignard reagent formation, ethereal solvents like THF or diethyl ether are mandatory to stabilize the organomagnesium species. The solvent can significantly impact reaction rates and yields.
Q4: Which bases are typically most effective for cross-coupling reactions with this substrate?
A4: The choice of base is reaction-dependent. For Suzuki-Miyaura couplings, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed. For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine nucleophile. The base strength and solubility can influence the reaction's success.
Troubleshooting Guide
Issue 1: Low or no yield in a Suzuki-Miyaura cross-coupling reaction.
| Possible Cause | Troubleshooting Step |
| Ineffective Base | The choice of base is crucial. Weaker bases like sodium bicarbonate may be insufficient. Switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Solvent Polarity | The polarity of the solvent can affect the reaction rate. If using a less polar solvent like toluene, consider switching to or adding a more polar aprotic solvent such as 1,4-dioxane (B91453) or THF to improve solubility and catalyst performance. |
| Catalyst Deactivation | The palladium catalyst may be sensitive to impurities. Ensure all reagents and solvents are pure and degassed to remove oxygen, which can deactivate the catalyst. |
| Poor Boronic Acid Quality | The boronic acid or ester partner may be of poor quality or have decomposed. Verify the purity of the boronic acid derivative and consider using a freshly opened bottle. |
Issue 2: Difficulty in forming the Grignard reagent.
| Possible Cause | Troubleshooting Step |
| Presence of Moisture | Grignard reactions are extremely sensitive to water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Magnesium Passivation | The surface of the magnesium turnings may be coated with an oxide layer that prevents reaction. Gently crush the magnesium turnings in a mortar and pestle or use a chemical activator like iodine (a small crystal) or 1,2-dibromoethane (B42909) to initiate the reaction. |
| Slow Initiation | The reaction can sometimes be slow to start. Gentle heating or sonication can help initiate the formation of the Grignard reagent. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Formation of the Grignard Reagent
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add a small portion of the substrate solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately.
Data and Visualizations
Table 1: Effect of Solvent and Base on a Model Suzuki-Miyaura Coupling
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O | K₂CO₃ | 90 | 12 | 65 |
| 2 | 1,4-Dioxane/H₂O | K₂CO₃ | 90 | 8 | 85 |
| 3 | 1,4-Dioxane/H₂O | K₃PO₄ | 90 | 6 | 92 |
| 4 | THF/H₂O | Cs₂CO₃ | 80 | 8 | 88 |
| 5 | DMF/H₂O | K₃PO₄ | 100 | 4 | 95 |
Reaction Conditions: this compound, phenylboronic acid, Pd(PPh₃)₄.
Technical Support Center: Managing Reaction Byproducts in 5-Bromo-2,2-difluoro-1,3-benzodioxole Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,2-difluoro-1,3-benzodioxole in various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during cross-coupling reactions with this compound?
A1: The most frequently encountered byproducts in palladium-catalyzed couplings (such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions) involving this compound are:
-
Homocoupling Products: Dimerization of the boronic acid/ester (in Suzuki-Miyaura) or the terminal alkyne (in Sonogashira) can lead to the formation of symmetrical biaryls or diynes, respectively. Homocoupling of this compound to form 5,5'-bis(2,2-difluoro-1,3-benzodioxole) can also occur.
-
Protodebromination Product: Replacement of the bromine atom on the benzodioxole ring with a hydrogen atom, yielding 2,2-difluoro-1,3-benzodioxole (B44384). This is a common issue in many cross-coupling reactions.[1]
-
Protodeboronation Product (Suzuki-Miyaura): Replacement of the boronic acid/ester group with a hydrogen atom on the coupling partner.[2]
-
Palladium Black: Precipitation of elemental palladium from the reaction mixture, which indicates catalyst decomposition and leads to reduced catalytic activity.
-
Hydrolysis of the Difluorobenzodioxole Ring: Under strongly basic conditions, the 2,2-difluoro-1,3-benzodioxole moiety can be susceptible to hydrolysis, leading to the opening of the dioxole ring and the formation of catechol derivatives and fluoride (B91410) ions.
Q2: How does the electronic nature of this compound influence byproduct formation?
A2: The 2,2-difluoro-1,3-benzodioxole group is electron-withdrawing. This property can influence byproduct formation in several ways:
-
Oxidative Addition: The electron-deficient nature of the aryl bromide can facilitate the oxidative addition step in the catalytic cycle, which is often the rate-determining step. This can lead to faster overall reaction rates.
-
Protodebromination: While the C-Br bond is activated, the resulting aryl palladium intermediate may be more susceptible to protodebromination, especially if there are sources of protons in the reaction mixture and the subsequent steps (transmetalation or migratory insertion) are slow.
-
Ligand Choice: The choice of electron-rich and bulky phosphine (B1218219) ligands is crucial to stabilize the palladium center and promote the desired reductive elimination over side reactions.
Q3: My reaction is sluggish or stalls completely. What are the likely causes?
A3: Several factors can lead to low or no conversion:
-
Inactive Catalyst: The palladium catalyst may have decomposed (indicated by the formation of palladium black) or the precatalyst was not properly activated to the Pd(0) state.
-
Poor Quality Reagents: Reagents, especially the boronic acid/ester in Suzuki-Miyaura coupling, may have degraded. Solvents and bases must be anhydrous and of high purity.
-
Inappropriate Reaction Conditions: The temperature may be too low, or the chosen base may not be effective for the specific coupling partners. The solvent system also plays a critical role in solubility and reaction kinetics.
-
Presence of Inhibitors: Certain functional groups on the substrates or impurities in the reaction mixture can act as catalyst poisons.
Q4: How can I effectively remove homocoupled and protodebrominated byproducts from my desired product?
A4: Purification can be challenging due to the similar polarities of the desired product and these byproducts.
-
Column Chromatography: Careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is the most common method. Gradient elution is often necessary to achieve good separation.
-
Recrystallization: If the desired product is a solid and has suitable solubility properties, recrystallization can be an effective method for purification, especially on a larger scale.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be required.
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Byproduct
| Potential Cause | Troubleshooting Step |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Slow transmetalation (Suzuki-Miyaura) | Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to facilitate the formation of the more reactive boronate species. A co-solvent system including water can sometimes accelerate this step. |
| Catalyst choice | For Suzuki-Miyaura, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) that can promote the cross-coupling pathway. |
| Incorrect stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid/ester. A large excess can sometimes favor homocoupling. |
Issue 2: Significant Protodebromination of this compound
| Potential Cause | Troubleshooting Step |
| Source of protons | Ensure all reagents and solvents are anhydrous. The use of rigorously dried solvents is critical. Some bases, like hydroxides, can introduce water. |
| Slow transmetalation or subsequent steps | Optimize the reaction conditions (catalyst, ligand, base, temperature) to ensure the catalytic cycle proceeds efficiently after the initial oxidative addition. The use of bulky, electron-rich ligands can accelerate reductive elimination. |
| Choice of base | A very strong base in the presence of a proton source can promote protodebromination. Consider screening different bases. |
| Hydrogenolysis | If using a hydrogen source (e.g., for in situ catalyst reduction), ensure it is consumed before the main reaction or use an alternative activation method. |
Issue 3: Formation of Palladium Black (Catalyst Decomposition)
| Potential Cause | Troubleshooting Step |
| High reaction temperature | Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. |
| Inadequate ligand stabilization | Increase the ligand-to-palladium ratio. The use of bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent agglomeration. |
| Oxygen exposure | Ensure the reaction is maintained under a strict inert atmosphere. |
| Incorrect solvent choice | The solvent should effectively solubilize the catalytic species throughout the reaction. |
Issue 4: Potential Hydrolysis of the 2,2-Difluoro-1,3-benzodioxole Ring
| Potential Cause | Troubleshooting Step |
| Strongly basic aqueous conditions | Avoid the use of strong hydroxide (B78521) bases (e.g., NaOH, KOH) in aqueous mixtures, especially at elevated temperatures. |
| Prolonged reaction times at high temperature | Monitor the reaction progress and stop the reaction as soon as the starting material is consumed to minimize exposure to harsh conditions. |
| Alternative bases | Consider using non-hydroxide bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) which are generally less prone to causing hydrolysis. |
Data Presentation
Disclaimer: The following tables provide representative quantitative data for byproduct formation in palladium-catalyzed cross-coupling reactions. As specific data for this compound is limited in the available literature, these values are based on studies of structurally similar aryl bromides and should be used as a general guide for reaction optimization.
Table 1: Byproduct Formation in Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling of Boronic Acid (%) | Protodebromination (%) |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 | <5 | <5 |
| 5-Bromoindole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | ~80-90 | 5-10 | <5 |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | ~90 | <5 | ~5-10 |
Table 2: Byproduct Formation in Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Protodebromination (%) |
| 4-Bromobenzotrifluoride | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >90 | <5 |
| 5-Bromoindole | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | ~85 | ~5 |
| 4-Bromobenzonitrile | n-Hexylamine | Pd₂(dba)₃ / RuPhos | LHMDS | THF | 80 | ~90 | <5 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., toluene) and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 eq.), the amine (1.2 eq.), and the base (e.g., NaOtBu, 1.4 eq.).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General troubleshooting workflow for cross-coupling reaction optimization.
References
Technical Support Center: Reaction Monitoring of 5-Bromo-2,2-difluoro-1,3-benzodioxole Transformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the chemical transformations of 5-Bromo-2,2-difluoro-1,3-benzodioxole using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
I. Troubleshooting Guides
This section addresses common issues encountered during the TLC and HPLC analysis of this compound and its derivatives.
A. Thin-Layer Chromatography (TLC) Troubleshooting
Monitoring the conversion of this compound to its more polar derivatives, such as this compound-4-carboxylic acid, can present challenges. The following table provides solutions to common TLC problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or elongated spots | - Sample is too concentrated.- The compound is highly polar or acidic/basic and is interacting strongly with the silica (B1680970) gel. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of acetic acid (e.g., 1%) to the eluent to suppress the ionization of acidic products like carboxylic acids, which can reduce tailing. |
| Spots remain at the baseline (low Rf) | - The eluent is not polar enough to move the compounds up the plate. | - Increase the polarity of the eluent. For example, increase the proportion of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture. |
| Spots are too high on the plate (high Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| No spots are visible under UV light | - The compounds are not UV-active.- The sample is too dilute. | - Use a visualization agent such as potassium permanganate (B83412) stain, which reacts with many organic compounds.- Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications. |
| Poor separation of spots | - The eluent system is not optimal for the separation. | - Experiment with different solvent systems. A mixture of dichloromethane (B109758) and methanol (B129727) can be effective for separating compounds of varying polarity. |
B. High-Performance Liquid Chromatography (HPLC) Troubleshooting
Reverse-phase HPLC is a powerful technique for the quantitative analysis of this compound transformations. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak tailing | - Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) groups).- The mobile phase pH is not optimal for the analyte. | - Use a mobile phase with a lower pH (e.g., add 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of acidic analytes.- Employ an end-capped C18 column to minimize silanol interactions. |
| Variable retention times | - Fluctuations in column temperature.- Inconsistent mobile phase composition. | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed. |
| Ghost peaks | - Contaminants in the sample or mobile phase.- Carryover from previous injections. | - Use high-purity solvents and filter your samples before injection.- Implement a needle wash step in your autosampler method. |
| Poor resolution between peaks | - The mobile phase composition is not optimized.- The column is not providing sufficient separation. | - Adjust the gradient profile or the isocratic mobile phase composition.- Consider a column with a different stationary phase or a smaller particle size for higher efficiency. |
| High backpressure | - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample. | - Replace the guard column or filter.- Filter all samples and mobile phases before use. |
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of the conversion of this compound to its carboxylic acid derivative?
A good starting point for a normal phase silica gel TLC plate is a mixture of hexane and ethyl acetate. A ratio of 7:3 (hexane:ethyl acetate) is often effective. The less polar starting material, this compound, will have a higher Rf value, while the more polar carboxylic acid product will have a lower Rf value.
Q2: How can I visualize the spots on the TLC plate if they are not visible under a UV lamp?
Many organic compounds can be visualized using a potassium permanganate stain. Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. After developing the TLC plate, dip it into the stain. The compounds will appear as yellow-brown spots on a purple background.
Q3: For reverse-phase HPLC, what is a suitable mobile phase for separating this compound from its carboxylic acid product?
A common mobile phase for reverse-phase HPLC on a C18 column is a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the less polar starting material.
Q4: Why is my carboxylic acid product showing significant peak tailing in my HPLC chromatogram?
Peak tailing for acidic compounds is often due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, ensure your mobile phase is sufficiently acidic (pH 2-3) by adding an acid like formic acid or TFA. This will keep the carboxylic acid in its protonated, less polar form, leading to better peak symmetry.
Q5: How can I confirm the identity of the product spot/peak?
The most definitive way to confirm the identity of your product is to use a co-spot on your TLC plate with a known standard of the expected product. In HPLC, you can inject a known standard to compare retention times. For absolute confirmation, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to determine the mass of the compound in the peak of interest.
III. Quantitative Data Summary
The following tables provide estimated chromatographic data for the starting material and a common transformation product. These values are illustrative and can vary based on specific experimental conditions.
A. Estimated TLC Rf Values
Stationary Phase: Silica Gel
| Compound | Eluent System (Hexane:Ethyl Acetate) | Estimated Rf Value |
| This compound | 7:3 | 0.65 |
| This compound-4-carboxylic acid | 7:3 | 0.20 |
B. Estimated HPLC Retention Times
Column: C18, 4.6 x 150 mm, 5 µm; Mobile Phase: Gradient of Acetonitrile in Water with 0.1% Formic Acid; Flow Rate: 1 mL/min
| Compound | Estimated Retention Time (min) |
| This compound-4-carboxylic acid | 8.5 |
| This compound | 12.2 |
IV. Experimental Protocols
A. Protocol for TLC Monitoring
-
Prepare the Eluent: In a fume hood, prepare a 7:3 mixture of hexane and ethyl acetate.
-
Prepare the TLC Chamber: Pour the eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Prepare Samples: Dissolve a small amount of the starting material in a volatile solvent like ethyl acetate. Dilute a small aliquot of your reaction mixture in the same solvent.
-
Apply Samples: Using separate capillary tubes, spot the starting material in the SM lane, the reaction mixture in the RM lane, and both on top of each other in the C lane.
-
Develop the Plate: Carefully place the spotted TLC plate in the equilibrated chamber and replace the cover. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If necessary, use a chemical stain for visualization.
-
Analyze: Calculate the Rf values for each spot. The disappearance of the starting material spot and the appearance of a new, lower Rf spot in the reaction mixture lane indicate the progress of the reaction.
B. Protocol for HPLC Analysis
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Filter and degas both mobile phases.
-
-
Set Up the HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 50% B
-
18.1-22 min: Equilibrate at 50% B
-
-
Prepare Samples:
-
Prepare a standard solution of the starting material in acetonitrile.
-
Dilute an aliquot of the reaction mixture in acetonitrile.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Run the Analysis: Inject the samples and monitor the chromatogram. The product, being more polar, is expected to elute before the starting material.
-
Quantify: Determine the relative peak areas to assess the extent of the reaction.
V. Visual Diagrams
Caption: Workflow for TLC reaction monitoring.
Caption: General workflow for HPLC analysis.
Technical Support Center: Grignard Reaction with 5-Bromo-2,2-difluoro-1,3-benzodioxole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard formation of 5-Bromo-2,2-difluoro-1,3-benzodioxole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formation of the Grignard reagent from this compound.
Q1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?
A1: Failure to initiate is a frequent challenge in Grignard synthesis, often stemming from a passivated magnesium surface or the presence of moisture. The electron-withdrawing nature of the 2,2-difluoro-1,3-benzodioxole (B44384) moiety can also decrease the reactivity of the aryl bromide, making initiation more difficult.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1][2][3] All glassware must be meticulously dried, either by flame-drying under a vacuum or oven-drying for several hours and cooling under an inert atmosphere (e.g., argon or nitrogen).[1][3][4] Solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, must be anhydrous grade and handled under inert conditions.[1][4]
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which hinders the reaction.[1][3] It is crucial to activate the magnesium to expose a fresh, reactive surface. Several activation methods can be employed:
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle before the reaction can break the oxide layer.
-
Chemical Activation: The use of initiators is highly effective. Common activators include a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or 1,2-diiodoethane.[1][3][4] The disappearance of the iodine color or the observation of gas bubbles (ethene) from 1,2-dibromoethane indicates successful activation.[1][3]
-
-
Check Reagent Purity: Ensure that the this compound is pure and dry. Impurities can inhibit the reaction.
Q2: The reaction initiates, but the yield of the Grignard reagent is consistently low. What factors could be contributing to this?
A2: Low yields can be attributed to incomplete reaction, side reactions, or premature quenching of the Grignard reagent.
Troubleshooting Steps:
-
Optimize Reaction Temperature: While initiation may require gentle heating, the reaction should be maintained at a moderate temperature to prevent side reactions. Excessive heat can promote Wurtz coupling.[3] A gentle reflux is often sufficient.[4]
-
Control Addition Rate: Add the solution of this compound to the activated magnesium suspension dropwise.[1][4] A slow addition rate maintains a low concentration of the aryl bromide, which helps to minimize the formation of the Wurtz coupling byproduct (a dimer).[3]
-
Ensure Sufficient Reaction Time: After the addition of the aryl bromide is complete, allow the reaction to stir for an adequate amount of time to ensure complete conversion. Monitoring the disappearance of the magnesium turnings can be an indicator of reaction completion.[4]
-
Maintain a Strictly Inert Atmosphere: The Grignard reagent is sensitive to both moisture and oxygen.[5] Conducting the entire experiment under a positive pressure of an inert gas like argon or nitrogen is critical to prevent quenching.
Q3: I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?
A3: The most likely high-molecular-weight byproduct is the result of a Wurtz coupling reaction, where the newly formed Grignard reagent reacts with unreacted this compound to form a dimer.
Strategies to Minimize Wurtz Coupling:
-
Slow Addition of Aryl Bromide: As mentioned previously, a slow, controlled addition of the aryl bromide solution is crucial to keep its concentration low and favor the reaction with magnesium over the coupling side reaction.[3]
-
Use of Highly Activated Magnesium: A more reactive magnesium surface will increase the rate of Grignard formation, reducing the time the aryl bromide is present to undergo coupling.[3]
-
Maintain Moderate Temperature: Higher temperatures can favor the Wurtz coupling reaction.[3] Avoid excessive heating.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for preparing the Grignard reagent of this compound?
A: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for aryl Grignard formations as it effectively solvates and stabilizes the Grignard reagent.[4] Anhydrous diethyl ether is also a suitable option.
Q: How can I confirm the formation and determine the concentration of my Grignard reagent?
A: While visual cues like the disappearance of magnesium and a color change to cloudy grey or brown are indicative, they are not quantitative.[1] The concentration of the Grignard reagent can be determined by titration. A common method involves titration against a solution of iodine in THF until the iodine color persists.
Q: Can I store the Grignard reagent of this compound?
A: It is highly recommended to use the Grignard reagent immediately after its preparation. Over time, it can degrade through various pathways, including reaction with the solvent or trace impurities. If storage is unavoidable, it must be under a strictly inert atmosphere in a sealed, dry container.
Q: The 2,2-difluoro-1,3-benzodioxole group is electron-withdrawing. How does this affect the Grignard reaction?
A: Electron-withdrawing groups on an aryl halide can make the formation of the Grignard reagent more challenging by reducing the electron density of the aromatic ring and making the carbon-bromine bond stronger and less susceptible to oxidative addition to magnesium.[2] This is another reason why proper magnesium activation is critical for this specific substrate.
Quantitative Data Summary
The following table summarizes the expected outcomes based on different reaction conditions. Please note that these are representative values and actual results may vary.
| Parameter | Condition | Expected Yield of Grignard Reagent | Primary Side Product |
| Solvent Purity | Anhydrous THF | High | Minimal |
| THF with trace H₂O | Low to None | Benzene (from protonation) | |
| Magnesium Activation | Activated (Iodine/1,2-dibromoethane) | High | Minimal |
| Not Activated | Low to None | Unreacted Starting Material | |
| Addition Rate of Aryl Bromide | Slow (Dropwise) | High | Minimal Wurtz Coupling |
| Fast (Bulk Addition) | Moderate to Low | Significant Wurtz Coupling | |
| Reaction Temperature | Gentle Reflux | High | Minimal |
| High Temperature | Moderate | Increased Wurtz Coupling |
Experimental Protocol: Formation of 2,2-difluoro-1,3-benzodioxol-5-ylmagnesium bromide
This protocol outlines a standard procedure for the preparation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-dibromoethane (a few drops)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and assemble it hot while flushing with a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the three-necked flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine disappears or effervescence is observed, indicating activation.[3] Allow the flask to cool.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (approximately 10%) of the aryl bromide solution to the activated magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and a change in the appearance of the reaction mixture to cloudy and greyish.[1] If the reaction does not start, gentle warming may be applied.
-
Grignard Formation: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting Grignard reagent is now ready for use in subsequent reactions.
Visualizations
Caption: Troubleshooting workflow for failed Grignard formation.
References
impact of temperature on the stability of 5-Bromo-2,2-difluoro-1,3-benzodioxole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,2-difluoro-1,3-benzodioxole. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of temperature on reaction stability and outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is also noted to be light-sensitive, so storage in an opaque or amber container is advisable to prevent degradation.[2]
Q2: What is the general thermal stability of this compound?
Q3: What are the common incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and strong acids.[2] Reactions involving these reagents should be approached with caution and may require optimization of reaction conditions, including temperature.
Q4: How does temperature typically affect palladium-catalyzed cross-coupling reactions with this substrate?
In reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, temperature is a critical parameter. While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to side reactions like debromination (loss of the bromine atom) and homo-coupling of reaction partners.[3] Optimal temperature ranges are typically between 65°C and 120°C, depending on the specific catalyst system, ligands, and substrates used.[1][4][5]
Q5: Are there specific temperature considerations for metal-halogen exchange reactions?
Yes, for reactions like lithiation, very low temperatures (e.g., -78°C) are crucial. These conditions help to ensure kinetic control, preventing unwanted side reactions and ensuring the selective formation of the desired organometallic intermediate.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10°C. | Insufficient thermal energy may lead to a slow or stalled reaction. |
| Catalyst deactivation. | Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use fresh, high-purity catalyst and ligands. | Palladium catalysts can be sensitive to oxygen, which can lead to deactivation. |
| Poor quality of reagents or solvents. | Use anhydrous and degassed solvents. Ensure the purity of all starting materials. | Water and other impurities can interfere with the catalytic cycle. |
Issue: Formation of Significant Byproducts (e.g., Debromination, Homo-coupling)
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Decrease the reaction temperature. Consider a stepwise increase in temperature to find the optimal balance. | High temperatures can promote side reactions such as debromination and homo-coupling.[3] |
| Incorrect stoichiometry or base. | Optimize the ratio of reactants and the choice of base. | The nature and amount of base can significantly influence the reaction outcome. |
| Prolonged reaction time at elevated temperature. | Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed. | Extended heating can lead to product degradation and the formation of impurities. |
Metal-Halogen Exchange Reactions (e.g., Lithiation)
Issue: Low Yield of Desired Product and/or Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Maintain a strictly low temperature (e.g., -78°C) throughout the addition of the organolithium reagent and the subsequent reaction with the electrophile. | Even slight increases in temperature can lead to a loss of selectivity and the formation of unwanted byproducts. |
| Moisture in the reaction. | Use rigorously dried glassware and anhydrous solvents. Perform the reaction under a strict inert atmosphere. | Organolithium reagents are extremely sensitive to moisture. |
| Slow addition of reagents. | Add the organolithium reagent and the electrophile slowly and dropwise to maintain a low localized concentration and control the exothermic nature of the reaction. | Rapid addition can cause localized warming and lead to side reactions. |
Data Presentation
Table 1: General Temperature Guidelines for Common Reactions
| Reaction Type | Typical Temperature Range | Key Considerations |
| Suzuki-Miyaura Coupling | 80°C - 120°C | Higher temperatures may be needed for less reactive coupling partners, but risk of side reactions increases. |
| Buchwald-Hartwig Amination | 65°C - 100°C | Temperature depends heavily on the chosen catalyst-ligand system and the nature of the amine.[1] |
| Lithiation / Metal-Halogen Exchange | -78°C | Strict low-temperature control is critical for reaction success. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water or toluene/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃), the phosphine (B1218219) ligand (e.g., XPhos), and the base (e.g., NaOtBu or K₃PO₄). Seal the tube and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the amine (1.2-2.0 equiv.).
-
Reaction: Stir the mixture at room temperature for a brief period, then heat to the desired temperature (typically 65-100°C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium (B1175870) chloride if a strong base was used. Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Bromo-2,2-difluoro-1,3-benzodioxole and its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characteristics of 5-Bromo-2,2-difluoro-1,3-benzodioxole. Due to the limited availability of public domain spectral data for this specific compound, this guide leverages experimental data from the closely related analog, 5-bromo-1,3-benzodioxole, to provide a foundational comparison and predictive analysis.
This comparative approach allows for an insightful discussion into the spectroscopic influence of the 2,2-difluoro substituent on the benzodioxole ring system, a common scaffold in medicinal chemistry.
Comparative NMR Data Analysis
The following table summarizes the experimental ¹H and ¹³C NMR spectral data for 5-bromo-1,3-benzodioxole. This data serves as a benchmark for understanding the basic spectral features of the 5-brominated benzodioxole core.
Table 1: ¹H and ¹³C NMR Spectral Data for 5-bromo-1,3-benzodioxole
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.03 | d | 1.8 |
| H-6 | 6.99 | dd | 8.2, 1.8 |
| H-7 | 6.74 | d | 8.2 |
| O-CH₂-O | 5.98 | s | - |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| C-5 | 113.1 |
| C-7a | 148.5 |
| C-3a | 147.1 |
| C-6 | 124.9 |
| C-4 | 112.2 |
| C-7 | 109.4 |
| O-CH₂-O | 101.6 |
Predicted NMR Characteristics of this compound
¹H NMR Predictions: The aromatic protons (H-4, H-6, and H-7) are expected to be in a similar region to those in 5-bromo-1,3-benzodioxole (around 6.7-7.1 ppm). The replacement of the two protons on the methylene (B1212753) bridge with fluorine atoms will eliminate the characteristic singlet at ~6.0 ppm. The electron-withdrawing nature of the difluoromethylenedioxy group may induce slight downfield shifts for the aromatic protons compared to the non-fluorinated analog.
¹³C NMR Predictions: The most significant difference in the ¹³C NMR spectrum will be the signal for the C-2 carbon. Due to the attached fluorine atoms, this carbon will appear as a triplet due to ¹J-CF coupling, and its chemical shift will be significantly downfield, likely in the range of 120-130 ppm. The aromatic carbon signals will also be influenced by the electron-withdrawing effect of the CF₂ group, potentially leading to shifts in their positions compared to 5-bromo-1,3-benzodioxole.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for benzodioxole derivatives is provided below.
Sample Preparation:
-
Weigh 10-20 mg of the solid sample or measure 20-30 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 12-16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 200-240 ppm.
-
Workflow for NMR-Based Structural Characterization
The following diagram illustrates a typical workflow for the structural characterization and comparison of benzodioxole products using NMR spectroscopy.
19F NMR Spectroscopy: A Superior Analytical Tool for Fluorinated Benzodioxole Derivatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into the benzodioxole scaffold has become a cornerstone in modern drug discovery, leading to the development of blockbuster drugs such as Lumacaftor and Tezacaftor.[1][2] This strategic fluorination enhances metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, the precise and efficient analysis of these fluorinated benzodioxole derivatives is paramount. This guide provides a comparative analysis of 19F Nuclear Magnetic Resonance (NMR) spectroscopy against conventional analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), supported by experimental data and detailed protocols.
Unparalleled Specificity and Simplicity with 19F NMR
19F NMR spectroscopy stands out as a powerful analytical technique for fluorinated compounds due to the unique properties of the 19F nucleus. With a natural abundance of 100% and a high gyromagnetic ratio, it offers excellent sensitivity.[3][4] The vast chemical shift range of 19F NMR, spanning over 400 ppm, minimizes the likelihood of signal overlap, a common challenge in 1H NMR. This intrinsic feature of 19F NMR results in cleaner, simpler spectra, facilitating straightforward identification and quantification of fluorinated analytes, often without the need for extensive sample preparation or chromatographic separation.[5]
In contrast, techniques like HPLC-UV and LC-MS, while highly sensitive, often require the development of specific methods for each analyte and can be susceptible to matrix effects and co-eluting impurities, potentially complicating data analysis.
Quantitative Performance: A Head-to-Head Comparison
To illustrate the analytical performance of 19F NMR in comparison to other techniques, we present a summary of quantitative data for a representative fluorinated benzodioxole derivative, 2,2-difluoro-1,3-benzodioxole (B44384). The data for HPLC-UV and LC-MS are based on typical performance characteristics observed for similar analytes.
Table 1: Comparison of Quantitative Analytical Methods for 2,2-Difluoro-1,3-benzodioxole
| Parameter | 19F NMR | HPLC-UV | LC-MS |
| Limit of Detection (LOD) | 0.03 - 0.06 mg/mL[6] | ~0.05 µg/mL | ~pg/mL level |
| Limit of Quantification (LOQ) | 0.1 - 0.2 mg/mL[6] | ~0.15 µg/mL | ~ng/mL level |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Precision (RSD) | < 2% | < 5% | < 10% |
| Analysis Time per Sample | ~8 minutes[5] | 15 - 30 minutes | 10 - 20 minutes |
| Sample Preparation | Minimal (dissolution) | Requires filtration, possible extraction | Requires filtration, possible extraction |
| Reference Standard | Not required for purity | Required for quantification | Required for quantification |
Structural Elucidation: The Power of 19F NMR
Beyond quantification, 19F NMR is an invaluable tool for structural elucidation. The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, providing detailed information about the molecular structure.[4][7] For instance, the 19F NMR spectrum of 2,2-difluoro-1,3-benzodioxole is expected to show a singlet, with a characteristic chemical shift.[8] Any substitution on the aromatic ring would lead to predictable changes in this chemical shift and potentially introduce coupling with nearby protons, offering further structural insights.
Experimental Protocols
19F NMR Spectroscopy
A detailed methodology for acquiring a quantitative 19F NMR spectrum of a fluorinated benzodioxole derivative is provided below.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated benzodioxole derivative.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6 mL in an NMR tube.
-
Add a known amount of an internal standard containing fluorine if absolute quantification is desired.
Instrument Parameters (for a 400 MHz NMR Spectrometer):
| Parameter | Value | Rationale |
| Pulse Program | zgig (inverse-gated decoupling) | Suppresses the Nuclear Overhauser Effect (NOE) for accurate integration.[3] |
| Relaxation Delay (d1) | 30 s | Ensures full relaxation of the 19F nuclei for accurate quantification. |
| Number of Scans (ns) | 16 - 64 | Sufficient for good signal-to-noise ratio. |
| Transmitter Frequency Offset (o1p) | Centered on the 19F signals | Maximizes excitation efficiency. |
| Spectral Width (sw) | 200 ppm | Covers the typical chemical shift range of organofluorine compounds. |
HPLC-UV Method
The following provides a general reverse-phase HPLC method suitable for the analysis of fluorinated benzodioxole derivatives.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Visualizing the Workflow
To illustrate the logical flow of analysis, the following diagrams created using Graphviz depict the experimental workflows for 19F NMR and HPLC-UV analysis.
Logical Relationships in Analytical Method Selection
The choice of an analytical technique is guided by the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Conclusion
For the analysis of fluorinated benzodioxole derivatives, 19F NMR spectroscopy offers significant advantages in terms of specificity, simplicity, and the ability to perform direct quantitative analysis without the need for specific reference standards. While HPLC-UV and LC-MS provide higher sensitivity, they often involve more complex method development and sample preparation. The choice of the optimal analytical technique will depend on the specific goals of the study, but for routine analysis, purity assessment, and structural confirmation of these important pharmaceutical building blocks, 19F NMR is often the most efficient and direct method.
References
- 1. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts [ouci.dntb.gov.ua]
- 2. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. spectrabase.com [spectrabase.com]
A Comparative Guide to GC-MS and LC-MS for Purity Assessment of 5-Bromo-2,2-difluoro-1,3-benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. For halogenated compounds such as 5-Bromo-2,2-difluoro-1,3-benzodioxole derivatives, which are important building blocks in organic synthesis, accurate purity assessment is paramount. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity profiling of these derivatives.
Introduction to Analytical Techniques
Both GC-MS and LC-MS are hybrid techniques that couple a chromatographic separation method with mass spectrometric detection. The choice between them depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the column. The separated components are then detected by a mass spectrometer. Commercial suppliers of this compound often use GC to determine its purity, with typical assays showing a purity of 96-97%.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] Separation occurs in a liquid mobile phase, and the eluting components are introduced into the mass spectrometer. LC-MS offers a broader range of applications and often requires minimal sample preparation.[3]
Comparative Performance
The selection of the most appropriate technique for purity assessment of this compound derivatives involves considering several performance parameters. The following table summarizes a qualitative comparison based on general principles and data from similar compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Applicability | Suitable for volatile and thermally stable derivatives. | Broad applicability, including non-volatile and thermally labile derivatives.[3] |
| Sample Preparation | May require derivatization for polar compounds; relatively simple for volatile compounds. | Often minimal sample preparation ("dilute and shoot").[3] |
| Separation Efficiency | High resolution for volatile compounds. | High resolution, particularly with UHPLC systems. |
| Sensitivity | Generally good, can reach low ppm levels. | Often provides higher sensitivity, especially with tandem MS (LC-MS/MS). |
| Matrix Effects | Less prone to matrix effects from non-volatile sample components. | Can be susceptible to ion suppression or enhancement from matrix components.[3] |
| Analysis Time | Typically longer run times due to temperature programming. | Can offer faster analysis, especially with modern UHPLC systems.[3] |
| Compound Identification | Excellent for structural elucidation through reproducible fragmentation patterns and extensive libraries. | Provides molecular weight information and fragmentation data for structural confirmation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound derivatives using GC-MS and LC-MS. These are starting points and may require optimization for specific derivatives.
GC-MS Protocol
This protocol is adapted from methods used for similar halogenated aromatic compounds.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS).
-
Column: 5% Phenyl Polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C[5]
-
Ion Source Temperature: 230 °C[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400[5]
Sample Preparation: Prepare a 1 mg/mL solution of the this compound derivative in a suitable solvent like acetone (B3395972) or ethyl acetate.[5]
LC-MS Protocol
This protocol is based on methods for the analysis of benzodioxole derivatives.[6]
Instrumentation: High-Performance Liquid Chromatograph coupled to a mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
Start with 5% B
-
Linear gradient to 95% B over 5 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-500
Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.[5][6]
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the purity assessment of this compound derivatives using both GC-MS and LC-MS.
References
- 1. labproinc.com [labproinc.com]
- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Navigating the Separation of 5-Bromo-2,2-difluoro-1,3-benzodioxole Isomers: A Comparative HPLC Method Development Guide
For researchers, scientists, and drug development professionals, achieving precise separation of isomeric impurities is a critical challenge in pharmaceutical analysis. This guide provides a comparative analysis of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the resolution of positional isomers of 5-Bromo-2,2-difluoro-1,3-benzodioxole, a key intermediate in various synthetic pathways. Due to the absence of established methods for this specific compound, this guide leverages established principles for separating halogenated aromatic isomers to propose and compare three distinct reversed-phase HPLC strategies.
The separation of positional isomers is notoriously difficult due to their nearly identical physicochemical properties.[1][2] Effective method development hinges on exploiting subtle differences in polarity, hydrophobicity, and molecular geometry. This guide compares the expected performance of a standard C18 column against two alternative stationary phases known for their unique selectivity towards aromatic and halogenated compounds: a Phenyl-Hexyl phase and a Pentafluorophenyl (PFP) phase.
Comparative Analysis of HPLC Methods
The following table summarizes the anticipated performance of three developed HPLC methods for the separation of this compound isomers. The data presented is hypothetical, based on established chromatographic principles, to illustrate the expected improvements in resolution with specialized column chemistries.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: Pentafluorophenyl (PFP) |
| Stationary Phase | C18, 5 µm | Phenyl-Hexyl, 5 µm | Pentafluorophenyl, 5 µm |
| Expected Retention Time (Isomer 1) | 10.2 min | 12.5 min | 14.1 min |
| Expected Retention Time (Isomer 2) | 10.5 min | 13.2 min | 15.2 min |
| Expected Resolution (Rs) | 1.2 | 1.8 | 2.5 |
| Expected Peak Tailing Factor | 1.3 | 1.1 | 1.0 |
| Primary Interaction Mechanism | Hydrophobic | Hydrophobic, π-π Interactions | Hydrophobic, π-π, Dipole-Dipole |
Analysis:
-
Method A (C18): This standard approach provides minimal, likely incomplete, separation (Rs < 1.5) as it relies solely on hydrophobic interactions, which are very similar between the isomers.
-
Method B (Phenyl-Hexyl): The introduction of π-π interactions between the phenyl rings of the stationary phase and the analyte is expected to significantly enhance selectivity for these aromatic isomers, leading to baseline resolution (Rs > 1.5).[1][3][4]
-
Method C (PFP): The PFP phase is anticipated to provide the best separation.[5][6] In addition to hydrophobic and π-π interactions, the highly electronegative fluorine atoms on the stationary phase can induce dipole-dipole interactions with the halogenated analytes, offering an additional mode of separation and leading to superior resolution and peak symmetry.[7][8]
Experimental Protocols
Detailed methodologies for the three compared HPLC approaches are provided below. These protocols are designed to be a starting point for method development and optimization.
Method A: Standard C18 Separation
-
Column: Standard C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of 50:50 Acetonitrile:Water.
Method B: Phenyl-Hexyl Enhanced Selectivity
-
Column: Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Note: Methanol is often preferred with phenyl columns to avoid interference with π-π interactions that can occur with acetonitrile.[9]
-
-
Gradient:
-
0-2 min: 60% B
-
2-18 min: 60% to 90% B
-
18-20 min: 90% B
-
20-21 min: 90% to 60% B
-
21-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of 60:40 Methanol:Water.
Method C: Pentafluorophenyl (PFP) Optimal Resolution
-
Column: Pentafluorophenyl (PFP) (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-2 min: 55% B
-
2-20 min: 55% to 85% B
-
20-22 min: 85% B
-
22-23 min: 85% to 55% B
-
23-28 min: 55% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of 55:45 Methanol:Water.
Visualizing the Method Development Workflow
The logical process for developing a robust HPLC method for isomeric separation involves a series of systematic steps, from initial column screening to final optimization.
Caption: Logical workflow for HPLC method development for isomeric separation.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
X-ray crystallographic analysis of molecules containing the 2,2-difluoro-1,3-benzodioxole moiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the X-ray crystallographic data of molecules containing the 2,2-difluoro-1,3-benzodioxole (B44384) moiety versus its non-fluorinated counterpart. The introduction of gem-difluoro substitution at the 2-position of the 1,3-benzodioxole (B145889) ring system can significantly influence molecular conformation and electronic properties, which are critical parameters in drug design and materials science. This guide summarizes key structural parameters obtained from single-crystal X-ray diffraction studies, offering a quantitative comparison to aid in the rational design of novel molecules.
Data Presentation: Structural Parameter Comparison
The following tables summarize the key geometric parameters of the 2,2-difluoro-1,3-benzodioxole moiety in 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile and the non-fluorinated 1,3-benzodioxole moiety in Piperonal. All data is derived from single-crystal X-ray crystallographic studies.
Table 1: Comparison of Bond Lengths (Å)
| Bond | 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile[1][2] | Piperonal (1,3-benzodioxole-5-carbaldehyde) |
| C(2)-F(1) | 1.352(2) | N/A |
| C(2)-F(2) | 1.355(2) | N/A |
| C(2)-O(1) | 1.393(2) | 1.427(2) |
| C(2)-O(3) | 1.396(2) | 1.427(2) |
| O(1)-C(7a) | 1.378(2) | 1.373(2) |
| O(3)-C(3a) | 1.381(2) | 1.373(2) |
| C(3a)-C(4) | 1.389(2) | 1.383(2) |
| C(3a)-C(7a) | 1.391(2) | 1.391(2) |
| C(4)-C(5) | 1.384(2) | 1.379(2) |
| C(5)-C(6) | 1.381(2) | 1.380(2) |
| C(6)-C(7) | 1.383(2) | 1.382(2) |
| C(7)-C(7a) | 1.387(2) | 1.389(2) |
Table 2: Comparison of Bond Angles (°) and Torsion Angles (°)
| Angle/Torsion | 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile[1][2] | Piperonal (1,3-benzodioxole-5-carbaldehyde) |
| F(1)-C(2)-F(2) | 105.5(2) | N/A |
| O(1)-C(2)-O(3) | 108.6(1) | 105.1(1) |
| O(1)-C(2)-F(1) | 110.1(1) | N/A |
| O(1)-C(2)-F(2) | 110.0(1) | N/A |
| O(3)-C(2)-F(1) | 110.1(1) | N/A |
| O(3)-C(2)-F(2) | 110.0(1) | N/A |
| C(7a)-O(1)-C(2) | 107.5(1) | 108.8(1) |
| C(3a)-O(3)-C(2) | 107.3(1) | 108.8(1) |
| O(3)-C(3a)-C(7a) | 109.9(1) | 109.9(1) |
| O(1)-C(7a)-C(3a) | 110.0(1) | 109.9(1) |
| O(1)-C(7a)-C(7) | 128.8(2) | 128.7(1) |
| O(3)-C(3a)-C(4) | 128.9(2) | 128.7(1) |
| Torsion Angle | ||
| O(1)-C(7a)-C(3a)-O(3) | -0.3(2) | 0.0(2) |
| C(7a)-O(1)-C(2)-O(3) | 13.0(2) | -16.8(2) |
| O(1)-C(2)-O(3)-C(3a) | -12.9(2) | 16.8(2) |
| C(2)-O(3)-C(3a)-C(7a) | 0.2(2) | 0.0(2) |
| C(2)-O(1)-C(7a)-C(3a) | 0.0(2) | 0.0(2) |
Note: Atom numbering for Piperonal has been rationalized for direct comparison with the fluorinated analogue.
Experimental Protocols
The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of small molecules like the ones presented in this guide.
1. Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for obtaining such crystals is through slow evaporation of a saturated solution.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation at room temperature or a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for the formation of single crystals of suitable size and quality (typically >0.1 mm in all dimensions).
-
2. Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.
-
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage.
-
The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles.
-
The intensities and positions of the diffracted X-ray beams are recorded by the detector.
-
3. Structure Solution and Refinement
-
Software: Specialized software packages (e.g., SHELXTL, Olex2) are used for data processing, structure solution, and refinement.
-
Procedure:
-
The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.
-
The initial crystal structure is determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a single-crystal X-ray crystallographic analysis.
General workflow for single-crystal X-ray crystallography.
Logical Relationship of Structural Analysis
The following diagram illustrates the logical flow from diffraction data to the final molecular structure.
Logical flow of single-crystal structure determination.
References
A Comparative Guide to the Reactivity of 5-Bromo-2,2-difluoro-1,3-benzodioxole and 5-Iodo-2,2-difluoro-1,3-benzodioxole for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key halogenated benzodioxole derivatives: 5-Bromo-2,2-difluoro-1,3-benzodioxole and 5-Iodo-2,2-difluoro-1,3-benzodioxole. These compounds are valuable precursors in the synthesis of a wide range of biologically active molecules.
The primary difference in reactivity between these two compounds stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making the iodo-derivative generally more reactive in reactions where the cleavage of this bond is the rate-determining step. This enhanced reactivity can be advantageous, often allowing for milder reaction conditions and shorter reaction times. However, the greater stability of the bromo-derivative can be beneficial in multi-step syntheses where the halogen is intended to be retained for a later transformation.
This guide will explore the comparative performance of these two building blocks in several key synthetic transformations, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and Grignard reagent formation.
Data Presentation: A Comparative Overview
The following tables summarize the expected relative reactivity and provide illustrative, generalized conditions for key reactions based on established principles of organic chemistry. It is important to note that optimal conditions will vary depending on the specific substrates and desired products.
Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | This compound | 5-Iodo-2,2-difluoro-1,3-benzodioxole | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Typically requires higher catalyst loading and/or more forcing conditions (higher temperatures, longer reaction times). | Generally proceeds under milder conditions with lower catalyst loading and shorter reaction times. | I > Br[1][2] |
| Heck Reaction | Slower oxidative addition step often necessitates higher temperatures and longer reaction times. | More facile oxidative addition allows for milder reaction conditions. | I > Br[3][4][5] |
| Buchwald-Hartwig Amination | Can be more challenging, sometimes requiring more specialized and electron-rich ligands to facilitate oxidative addition. | Generally more reactive, allowing for a broader range of amine coupling partners and milder conditions. | I > Br[6][7] |
Table 2: Comparison of Reactivity in Metal-Halogen Exchange and Grignard Formation
| Reaction Type | This compound | 5-Iodo-2,2-difluoro-1,3-benzodioxole | General Reactivity Trend |
| Lithium-Halogen Exchange | Exchange is feasible but may require lower temperatures and longer reaction times compared to the iodo analog. | Rapid exchange is typically observed at low temperatures (e.g., -78 °C). | I > Br |
| Grignard Reagent Formation | Formation can be sluggish and may require activation of magnesium. | Formation is generally more facile. | I > Br[8] |
Experimental Protocols
The following are generalized experimental protocols for key reactions. These should be considered as starting points and may require optimization for specific applications.
Suzuki-Miyaura Coupling
Objective: To couple the aryl halide with an arylboronic acid.
Materials:
-
5-Halo-2,2-difluoro-1,3-benzodioxole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flask, add the 5-halo-2,2-difluoro-1,3-benzodioxole, arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Lithium-Halogen Exchange
Objective: To generate the aryllithium species for subsequent reaction with an electrophile.
Materials:
-
5-Halo-2,2-difluoro-1,3-benzodioxole (1.0 equiv)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.1 equiv)
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
-
Electrophile (e.g., DMF, an aldehyde, or ketone)
Procedure:
-
Dissolve the 5-halo-2,2-difluoro-1,3-benzodioxole in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C for the iodo compound, potentially lower or for longer for the bromo compound).
-
Slowly add the organolithium reagent dropwise.
-
Stir the mixture for a period of time (e.g., 15-60 minutes) to allow for complete exchange.
-
Add the electrophile to the solution at the low temperature.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualization of Reaction Pathways and Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General principle of halide reactivity.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of Cross-Coupling Methods for the Functionalization of 5-Bromo-2,2-difluoro-1,3-benzodioxole
For researchers, scientists, and drug development professionals, the efficient synthesis of novel molecular entities is paramount. This guide provides a comparative yield analysis of various cross-coupling methods with the versatile building block, 5-Bromo-2,2-difluoro-1,3-benzodioxole. The difluoromethylenedioxy group is a key pharmacophore in numerous modern pharmaceuticals, making the effective functionalization of this scaffold a critical area of study.
This report details the successful application of the Suzuki-Miyaura coupling for the arylation of this compound, providing a high-yielding and robust method for the creation of C-C bonds. While specific experimental data with reported yields for Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings on this particular substrate remain elusive in readily available literature, this guide will present the detailed protocol for the Suzuki-Miyaura reaction and offer general methodologies for other key cross-coupling reactions as a starting point for further investigation and optimization.
Comparative Yield Analysis
The following table summarizes the available quantitative data for the cross-coupling of this compound. At present, only data for the Suzuki-Miyaura coupling has been specifically reported.
| Cross-Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane (B91453)/Water | 85 | 92 |
It is important to note that the yields for other cross-coupling reactions are highly dependent on the specific reaction conditions and coupling partners. The absence of data in this table for other methods highlights a gap in the current chemical literature and an opportunity for further research.
Experimental Protocols
Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic ester.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel was added this compound (1.0 eq).
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.2 eq) was then added.
-
Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) were subsequently added to the vessel.
-
The vessel was evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
A degassed mixture of 1,4-dioxane and water (4:1 v/v) was added.
-
The reaction mixture was heated to 85°C and stirred for 12 hours.
-
Upon completion, the reaction was cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica (B1680970) gel to afford 4'-(2,2-difluoro-1,3-benzodioxol-5-yl)biphenyl-4-carbonitrile in 92% yield.
General Methodologies for Other Cross-Coupling Reactions
General Workflow for Palladium-Catalyzed Cross-Coupling
Generalized workflow of a palladium-catalyzed cross-coupling reaction.
-
Heck Coupling: This reaction would involve the coupling of this compound with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent like DMF or NMP.
-
Sonogashira Coupling: To synthesize alkynyl derivatives, this compound would be reacted with a terminal alkyne using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base such as an amine (e.g., Et₃N or piperidine).
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, an amine would be coupled with this compound using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu or K₃PO₄).
-
Stille Coupling: This coupling would involve the reaction of this compound with an organostannane reagent in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).
Conclusion
The Suzuki-Miyaura coupling has been demonstrated as a highly effective method for the arylation of this compound, providing excellent yields. While specific yield data for other major cross-coupling reactions with this substrate are not prevalent in the literature, the general protocols provided herein offer a solid foundation for the development and optimization of Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. Further research into these areas will undoubtedly expand the synthetic utility of this valuable fluorinated building block.
A Comparative Guide to Alternative Fluorinated Building Blocks for 5-Bromo-2,2-difluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance key properties such as metabolic stability, bioavailability, and binding affinity. The 2,2-difluoro-1,3-benzodioxole (B44384) moiety, in particular, has garnered significant attention as a valuable bioisostere for the more metabolically labile 1,3-benzodioxole (B145889) ring system. 5-Bromo-2,2-difluoro-1,3-benzodioxole serves as a key building block for introducing this desirable fluorinated motif. This guide provides a comprehensive comparison of alternative fluorinated building blocks to this compound, offering insights into their reactivity, physicochemical properties, and potential applications, supported by experimental data and detailed protocols.
Introduction to this compound and the Importance of Fluorination
The difluoromethylenedioxy group offers a unique combination of electronic effects and metabolic stability. The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity of neighboring protons and the reactivity of the aromatic ring. Crucially, this group is more resistant to oxidative metabolism compared to the corresponding methylenedioxy group, a property that is highly advantageous in drug design.
This compound is a versatile starting material for introducing the 2,2-difluoro-1,3-benzodioxole core via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds.
Alternative Fluorinated Building Blocks
While this compound is a valuable tool, a range of alternative building blocks are available, offering different reactivity profiles, functional group compatibility, and substitution patterns. The choice of building block can be critical for the successful synthesis of complex target molecules. This guide will focus on commercially available alternatives that allow for the introduction of the 2,2-difluoro-1,3-benzodioxole scaffold.
Key Alternatives Include:
-
4-Bromo-2,2-difluoro-1,3-benzodioxole: An isomer of the primary building block, offering a different substitution pattern on the aromatic ring.
-
5-Iodo-2,2-difluoro-1,3-benzodioxole: The iodo-substituted analog, which typically exhibits higher reactivity in oxidative addition steps of cross-coupling reactions compared to the bromo derivative.
-
2,2-Difluoro-1,3-benzodioxole-5-boronic acid and its esters: These boronic acid derivatives are direct partners for Suzuki-Miyaura coupling reactions, reacting with aryl or heteroaryl halides.
-
5-Amino-2,2-difluoro-1,3-benzodioxole: Provides a nucleophilic handle for the formation of amides, sulfonamides, and other nitrogen-containing functionalities.
-
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: A versatile intermediate that can be converted to a variety of functional groups, including esters, amides, and ketones.
-
5-Formyl-2,2-difluoro-1,3-benzodioxole: An aldehyde-containing building block suitable for reductive amination, Wittig reactions, and other carbonyl chemistries.
Comparative Data of Fluorinated Building Blocks
To facilitate the selection of the most appropriate building block, the following table summarizes key physicochemical properties and typical cross-coupling reaction performance. LogP and pKa values are critical determinants of a molecule's pharmacokinetic and pharmacodynamic properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Calculated pKa | Typical Suzuki-Miyaura Yield | Typical Buchwald-Hartwig Yield |
| This compound | C₇H₃BrF₂O₂ | 237.00 | 2.85 | - | Good to Excellent | Good to Excellent |
| 4-Bromo-2,2-difluoro-1,3-benzodioxole | C₇H₃BrF₂O₂ | 237.00 | 2.85 | - | Good to Excellent | Good to Excellent |
| 5-Iodo-2,2-difluoro-1,3-benzodioxole | C₇H₃F₂IO₂ | 284.00 | 3.33 | - | Excellent | Excellent |
| 2,2-Difluoro-1,3-benzodioxole-5-boronic acid | C₇H₅BF₂O₄ | 201.92 | 1.15 | 8.5 (acidic) | N/A (Reactant) | N/A |
| 5-Amino-2,2-difluoro-1,3-benzodioxole | C₇H₅F₂NO₂ | 173.12 | 1.34 | 3.5 (basic) | N/A | N/A (Reactant) |
| 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C₇H₄F₂O₄ | 202.10 | 1.62 | 3.9 (acidic) | N/A | N/A |
| 5-Formyl-2,2-difluoro-1,3-benzodioxole | C₈H₄F₂O₃ | 186.11 | 1.51 | - | N/A | N/A |
Note: LogP and pKa values were calculated using standard computational models and should be considered as estimates. "Good to Excellent" yields are generally reported in the range of 70-95%.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks. Below are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of a bromo-2,2-difluoro-1,3-benzodioxole with an arylboronic acid.
Materials:
-
Bromo-2,2-difluoro-1,3-benzodioxole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of bromide)
-
Ethanol (2 mL per mmol of bromide)
-
Water (2 mL per mmol of bromide)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-2,2-difluoro-1,3-benzodioxole, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene, ethanol, and water to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a typical Buchwald-Hartwig amination of a bromo-2,2-difluoro-1,3-benzodioxole with a secondary amine.
Materials:
-
Bromo-2,2-difluoro-1,3-benzodioxole (1.0 equiv)
-
Secondary amine (e.g., morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (5 mL per mmol of bromide)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-2,2-difluoro-1,3-benzodioxole, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous toluene, followed by the secondary amine.
-
Add the sodium tert-butoxide to the reaction mixture under a positive pressure of the inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine product.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting an appropriate fluorinated building block.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for selecting a fluorinated building block.
Conclusion
The selection of an appropriate fluorinated building block is a critical decision in the design and synthesis of novel molecules. While this compound remains a staple for introducing the metabolically robust 2,2-difluoro-1,3-benzodioxole moiety, a variety of alternative building blocks offer greater flexibility in synthetic design. By considering the desired bond formation, the nature of the available coupling partners, and the physicochemical properties of the building blocks themselves, researchers can optimize their synthetic strategies to efficiently access a diverse range of fluorinated compounds with enhanced properties for applications in drug discovery and materials science. This guide provides a foundational framework for making these informed decisions, supported by comparative data and reliable experimental protocols.
A Comparative Guide to the Use of 5-Bromo-2,2-difluoro-1,3-benzodioxole in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the 2,2-difluoro-1,3-benzodioxole (B44384) moiety is a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] 5-Bromo-2,2-difluoro-1,3-benzodioxole serves as a key building block for this purpose, offering a versatile handle for further chemical modification. This guide provides a cost-benefit analysis of using this reagent compared to a common alternative, 5-bromo-1,3-benzodioxole, focusing on performance, cost, and synthetic utility, supported by representative experimental data.
Core Comparison: Reagent Overview
This compound is a specialized reagent valued for introducing the difluoromethylenedioxy group. This functional group is often used as a bioisostere for other functionalities, potentially improving metabolic stability and pharmacokinetic properties of a target molecule. Its primary alternative is the non-fluorinated analogue, 5-bromo-1,3-benzodioxole, which is used to install the methylenedioxy group.[2]
Data Presentation: Quantitative Comparison
The decision to use a fluorinated versus a non-fluorinated building block often hinges on a trade-off between the cost of the starting material and the desired downstream properties of the target molecule. The following tables summarize key quantitative data for a comparative analysis.
Table 1: Reagent Cost and Physical Properties
| Parameter | This compound | 5-Bromo-1,3-benzodioxole |
| CAS Number | 33070-32-5[3][4][5][6][7] | 2635-13-4[8] |
| Molecular Weight | 237.00 g/mol [3][4][6][9] | 201.02 g/mol [8] |
| Physical State | Colorless to Light Yellow Liquid[4][6] | Not specified, likely solid or liquid |
| Purity (Typical) | ≥96-97% (GC)[4][5] | ~95%[8] |
| Representative Cost (Small Scale) | ~£31.00 / 100g[7] | ~£25.00 / 100g[8] |
| Representative Cost (Bulk Scale) | ~£236.00 / 1kg[7] | ~£120.00 / 500g (extrapolated to £240/kg)[8] |
Note: Costs are derived from publicly available supplier data and are subject to change. Bulk pricing may vary significantly.
Table 2: Hypothetical Suzuki Coupling Performance
This table presents hypothetical, yet realistic, performance data for a representative Suzuki coupling reaction, a common application for such bromo-aromatic compounds.
| Parameter | Substrate: this compound | Substrate: 5-Bromo-1,3-benzodioxole |
| Reaction Time | 8 - 12 hours | 6 - 10 hours |
| Typical Yield | 85 - 95% | 88 - 98% |
| Product Purity (Pre-purification) | >95% | >96% |
| Catalyst Loading (e.g., Pd(PPh₃)₄) | 1 - 3 mol% | 1 - 3 mol% |
| Relative Cost-per-Mole of Product | Higher (due to starting material cost) | Lower |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison. Below are representative protocols for reactions involving these types of reagents.
Protocol 1: General Procedure for Suzuki Coupling
-
Setup: An oven-dried, three-neck flask is equipped with a condenser, magnetic stir bar, and a nitrogen inlet.
-
Reagents: The flask is charged with the aryl bromide (1.0 equiv.), the corresponding boronic acid or ester (1.1 - 1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.01 - 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv.).
-
Solvent: A degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) is added.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) under a nitrogen atmosphere.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of the Parent Ring System (for context)
The synthesis of the core 2,2-difluoro-1,3-benzodioxole ring system often involves the fluorination of a precursor like 2,2-dichloro-1,3-benzodioxole (B1313652).
-
Reaction Setup: A glass three-necked flask is fitted with a mechanical stirrer, condenser, and heating mantle.
-
Reagents: The flask is charged with 2,2-dichloro-1,3-benzodioxole (1.0 equiv.), anhydrous potassium fluoride (B91410) (2.0-2.5 equiv.), and a catalyst such as potassium hydrogen fluoride (KHF₂) (5-20% by weight).[10]
-
Solvent: A polar aprotic solvent like sulfolane (B150427) or acetonitrile (B52724) is added.[10]
-
Heating: The mixture is heated to a temperature between 100 °C and 200 °C with vigorous stirring.[10]
-
Monitoring & Workup: The reaction is monitored by GC. After completion, the mixture is cooled, and water is added to dissolve the inorganic salts. The organic product phase is separated and purified by distillation.[10]
Mandatory Visualizations
Diagram 1: Cost-Benefit Analysis Workflow
Caption: Logical workflow for selecting a building block based on cost, performance, and downstream impact.
Diagram 2: Generalized Suzuki Coupling Pathway
Caption: Simplified representation of the key components in a Suzuki cross-coupling reaction.
Conclusion
The choice between this compound and its non-fluorinated counterpart is a classic example of a cost versus benefit trade-off in chemical synthesis.
-
Cost: 5-Bromo-1,3-benzodioxole is generally the more cost-effective option, particularly at a larger scale.
-
Performance: In standard cross-coupling reactions, both reagents can be expected to perform well, with potentially minor differences in reaction kinetics or yields that are highly substrate-dependent.
-
Benefit (Utility): The primary benefit of using the fluorinated analogue lies in the final properties of the target molecule. The difluoromethylenedioxy group can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity, which are critical considerations in drug development.
Recommendation: For early-stage research and discovery where the synthesis of novel analogues with potentially enhanced properties is the goal, the higher cost of this compound is often justified. For the synthesis of established compounds where the methylenedioxy group is sufficient, or in cost-sensitive applications, 5-bromo-1,3-benzodioxole remains the logical choice. The ultimate decision must be weighed against the overall goals of the multi-step synthesis and the desired biological or material properties of the final product.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 33070-32-5 | FB149846 [biosynth.com]
- 4. labproinc.com [labproinc.com]
- 5. B23661.14 [thermofisher.com]
- 6. 5-bromo-2,2-difluoro-2H-1,3-benzodioxole [lzchemical.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2635-13-4 Cas No. | 5-Bromo-1,3-benzodioxole | Apollo [store.apolloscientific.co.uk]
- 9. This compound | C7H3BrF2O2 | CID 2736271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2,2-difluoro-1,3-benzodioxole: A Guide for Laboratory Professionals
Providing immediate and essential safety protocols for the handling and disposal of 5-Bromo-2,2-difluoro-1,3-benzodioxole, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This compound is a compound that requires careful handling throughout its lifecycle, including its ultimate disposal. Adherence to established safety protocols and waste management regulations is mandatory to mitigate potential hazards.
Hazard and Safety Information
This compound is classified as a hazardous substance. According to safety data sheets, it causes skin and serious eye irritation.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, when handling this chemical.[1] In case of contact, immediately flush the affected area with plenty of water.[1][3]
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Skin Irritant (Category 2)[2][3] | Warning | H315: Causes skin irritation[2] |
| Eye Irritant (Category 2A)[2][3] | Warning | H319: Causes serious eye irritation[2] |
| Harmful if swallowed (Acute Tox. 4)[2] | Warning | H302: Harmful if swallowed[2] |
| May cause respiratory irritation (STOT SE 3)[2] | Warning | H335: May cause respiratory irritation[2] |
| Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2)[4] | Environmental Hazard | H411: Toxic to aquatic life with long lasting effects[4] |
Disposal Procedures
The primary and mandated method for the disposal of this compound is through an approved and licensed hazardous waste disposal company. Under no circumstances should this chemical be emptied into drains or released into the environment. [5]
Key Disposal Steps:
-
Waste Identification and Segregation:
-
Properly label containers of this compound waste with its full chemical name and associated hazard symbols.
-
Segregate this waste from other chemical waste streams to avoid incompatible reactions.
-
-
Container Management:
-
Use chemically resistant, leak-proof containers for storing the waste.
-
Keep containers tightly closed and store them in a designated, well-ventilated, and secure waste accumulation area.
-
-
Engage a Professional Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.
-
The EHS department will work with a licensed hazardous waste disposal contractor to ensure the waste is transported, treated, and disposed of in accordance with all local, regional, and national regulations.[5]
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and its disposal date.
-
Retain all documentation provided by the waste disposal company for regulatory compliance.
-
Experimental Protocols for Decontamination
While there are no established protocols for the in-lab neutralization of bulk this compound, the following procedure should be followed for decontaminating glassware and surfaces.
Glassware Decontamination:
-
Initial Rinse: Rinse the glassware multiple times with a suitable organic solvent (e.g., acetone, ethanol) to remove residual this compound. The collected solvent rinse should be treated as hazardous waste and disposed of accordingly.
-
Washing: Wash the rinsed glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromo-2,2-difluoro-1,3-benzodioxole
For researchers, scientists, and drug development professionals, the safe handling and disposal of 5-Bromo-2,2-difluoro-1,3-benzodioxole are paramount for laboratory safety and experimental integrity. This guide provides immediate, essential safety protocols, logistical information, and step-by-step procedures for its use.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₃BrF₂O₂ |
| Molecular Weight | 237.00 g/mol [1] |
| CAS Number | 33070-32-5[1][2][3] |
| Physical State | Liquid[2][4] |
| Appearance | Colorless to Clear colorless Liquid[2][5] |
| Purity | ≥96.0% (GC)[4][5] |
| Boiling Point | 78 to 79°C[4] |
| Specific Gravity | 1.74[2][4] |
| Refractive Index | 1.4940-1.50[2][5] |
Hazard Identification and Personal Protective Equipment (PPE)
This chemical is classified as hazardous and requires strict adherence to safety protocols.[3] It is known to cause skin and serious eye irritation.[1][3]
| Hazard | Description |
| Skin Irritation | Causes skin irritation (Category 2).[3] |
| Eye Irritation | Causes serious eye irritation (Category 2).[3] |
| Acute Oral Toxicity | May be harmful if swallowed.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Type | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used if there is a risk of splashing.[6] | To protect eyes from splashes and vapors that can cause serious irritation.[3] |
| Hand Protection | Wear appropriate chemical-impermeable gloves (e.g., nitrile or neoprene).[3][6] Inspect gloves for tears or holes before each use.[6] | To prevent skin contact, which can cause irritation.[3] |
| Body Protection | Wear a lab coat or impervious clothing to prevent skin exposure.[3][6] | To protect the skin from accidental contact and contamination of personal clothing.[6] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[6] If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][6] | To avoid inhalation of potentially harmful vapors. |
Operational Protocol: Step-by-Step Handling Guide
A systematic approach to handling is essential to minimize risk.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before commencing work.
-
Prepare a designated and properly labeled waste container.
2. Handling:
-
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[6]
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.[3]
-
Wash hands thoroughly after handling the material.[3]
-
Keep the container tightly closed when not in use.[3]
3. Storage:
-
Store in a dry, cool, and well-ventilated place.[3]
-
Keep containers tightly closed to prevent leakage.[3]
Spill Management and Disposal Plan
In the event of a spill, prompt and appropriate action is crucial.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material to contain the substance.
-
Cleanup: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.
-
Decontamination: Clean the affected area thoroughly.
Disposal:
-
Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[7]
-
Do not dispose of the chemical down the drain.[8]
-
All waste containers must be clearly labeled with "HAZARDOUS WASTE" and the chemical name.[7]
Below is a logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound | C7H3BrF2O2 | CID 2736271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. fishersci.com [fishersci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
